molecular formula C7H9N3O2 B1374173 5-(Dimethylamino)pyrazine-2-carboxylic acid CAS No. 1302581-08-3

5-(Dimethylamino)pyrazine-2-carboxylic acid

Cat. No.: B1374173
CAS No.: 1302581-08-3
M. Wt: 167.17 g/mol
InChI Key: QJHKHNOXWWAERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyrazine-2-carboxylic acid (CAS Number: 40262-53-1, Molecular Formula: C 7 H 9 N 3 O 2 ) is a substituted pyrazine derivative available for research and development purposes . This compound features a carboxylic acid functional group, which is a highly versatile moiety in organic synthesis, enabling transformations to various derivatives such as amides, esters, and acyl halides . The dimethylamino substituent on the pyrazine ring may influence the compound's electronic properties and can serve as a potential coordination site or modifier of solubility. Pyrazine-2-carboxylic acid derivatives are a significant class of compounds in medicinal and agrochemical research. For instance, pyrazinamide , a first-line antituberculosis drug, is a prodrug that is metabolized to pyrazinoic acid (pyrazine-2-carboxylic acid) . Furthermore, substituted amides of pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and photosynthesis-inhibiting activities, highlighting the value of this chemical scaffold in developing new bioactive molecules . Researchers also utilize carboxylic acid-functionalized heterocycles in nanotechnology , where they can act as surface modifiers or stabilizers for metallic nanoparticles, aiding in their dispersion and incorporation into composite materials . This product is intended for use in chemical synthesis, pharmaceutical research, and materials science. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(dimethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHKHNOXWWAERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1302581-08-3
Record name 5-(dimethylamino)pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Predicted Biological Activities of 5-(Dimethylamino)pyrazine-2-carboxylic Acid: A Structurally-Informed Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical exploration of the potential biological activities of 5-(Dimethylamino)pyrazine-2-carboxylic acid. In the absence of direct published data on this specific molecule, this guide employs a scientifically rigorous, analog-based predictive methodology. By analyzing the well-documented activities of structurally related pyrazine-2-carboxylic acid derivatives, particularly the antitubercular agent Pyrazinamide (PZA), we extrapolate and propose potential therapeutic applications and mechanisms of action. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational rationale for initiating a formal investigation into this compound. We will detail potential antimicrobial and anticancer activities, supported by structure-activity relationship (SAR) insights and comprehensive, actionable experimental protocols to validate these hypotheses.

Introduction to the Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural similarity to other aromatic systems like benzene and pyridine make it a "privileged scaffold" in drug design.[2] Pyrazine derivatives are integral to a range of FDA-approved drugs, demonstrating their therapeutic versatility. Notable examples include the proteasome inhibitor Bortezomib for multiple myeloma, the antidiabetic Glipizide, and the anti-tuberculosis agent Pyrazinamide.[2][3]

Chemical Profile: this compound
  • Structure: Chemical structure of this compound

  • Molecular Formula: C₇H₉N₃O₂

  • Molecular Weight: 167.17 g/mol

  • Key Features: The structure combines the established pyrazine-2-carboxylic acid core with a dimethylamino group at the C5 position. This electron-donating group is expected to significantly influence the molecule's electronic distribution, basicity, and potential interactions with biological targets compared to its unsubstituted or alkyl-substituted analogs.

The Rationale for Analog-Based Bioactivity Prediction

In early-stage drug discovery, when a novel compound lacks empirical data, its potential is often assessed by examining its closest structural relatives. This analog-based approach allows for the formation of rational, testable hypotheses regarding biological activity and mechanism of action. The logic is that minor structural modifications often lead to related, albeit modulated, biological effects. For this compound, the most informative analogs are Pyrazinamide (PZA) and other substituted pyrazine-2-carboxylic acids that have been extensively studied.

cluster_Target Target Compound cluster_Analogs Key Structural Analogs cluster_Activities Predicted Biological Activities Target This compound PZA Pyrazinamide (PZA) Target->PZA Structural Similarity Methyl 5-Methyl-pyrazine- 2-carboxylic acid Target->Methyl C5 Substitution Variant General Other Substituted Pyrazine Derivatives Target->General Scaffold Member AntiTB Antimycobacterial PZA->AntiTB Clinically Proven POA Pyrazinoic Acid (POA) POA->AntiTB Methyl->AntiTB Precursor Antimicrobial General Antimicrobial General->Antimicrobial Anticancer Anticancer General->Anticancer AntiInflammatory Anti-inflammatory General->AntiInflammatory

Caption: Logic map for analog-based activity prediction.

Potential Antimycobacterial Activity: Lessons from a First-Line Drug

The most compelling hypothesis for the bioactivity of our target compound is in the realm of antimycobacterials, owing to its strong structural resemblance to Pyrazinamide (PZA). PZA is a cornerstone of combination therapy for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4]

The Pyrazinamide Pro-drug Mechanism: A Self-Validating System

PZA's activity is a classic example of a pro-drug strategy, where the compound is converted to its active form within the target pathogen.[4] This mechanism is highly specific and provides a clear blueprint for investigation.

  • Passive Diffusion: PZA diffuses into the Mtb bacillus.

  • Enzymatic Activation: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[3][4]

  • Acidic Environment Activity: POA is largely ineffective at neutral pH. However, in the acidic microenvironments of inflammation where Mtb resides, POA becomes protonated (H⁺POA).[5]

  • Cellular Disruption: While the precise downstream mechanism is debated, the leading theory is that H⁺POA disrupts membrane potential and transport functions, inhibiting the pathogen's ability to generate energy and synthesize essential molecules.[4][5] The efflux of POA from the cell into the acidic exterior leads to protonation, allowing it to re-enter as a protonated, lipid-soluble molecule, effectively acting as a proton shuttle that acidifies the cytoplasm.

cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterium tuberculosis Cytoplasm (Neutral pH) PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion POA_out Pyrazinoic Acid (POA) HPOA Protonated POA (H⁺POA) POA_out->HPOA H_ion H⁺ POA_out->H_ion POA_in POA HPOA->POA_in Re-entry H_ion->HPOA Protonation PZase Pyrazinamidase (PZase) PZA_in->PZase Substrate PZase->POA_in Hydrolysis POA_in->POA_out Efflux Disruption Membrane Disruption & Cytoplasmic Acidification POA_in->Disruption

Caption: The pro-drug activation pathway of Pyrazinamide (PZA).
Structure-Activity Relationship (SAR) Considerations

The key question is whether this compound can function as a substrate for PZase. The dimethylamino group is significantly different from the simple amide of PZA. It is unlikely to be hydrolyzed in the same manner. Therefore, it is more probable that the compound would act as an analog of the active form, pyrazinoic acid, rather than the pro-drug. The electron-donating dimethylamino group at C5 would increase the basicity of the pyrazine nitrogens compared to POA, potentially altering its membrane transport properties and interaction with intracellular targets.

Experimental Protocol: Antimycobacterial Susceptibility Testing

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The causality is clear: if the compound inhibits growth, it has antimycobacterial activity.

Objective: To determine the MIC of this compound against M. tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • This compound, pyrazinoic acid (as control).

  • M. tuberculosis H37Rv strain.

  • Sterile 96-well microplates.

  • Resazurin dye solution (0.02% w/v).

Methodology:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO. Create serial two-fold dilutions in 7H9 broth directly in the 96-well plate, ranging from 100 µg/mL to 0.78 µg/mL.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:20 to achieve the final inoculum concentration.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the compound dilution. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C. Crucially, prepare two identical plates: one with standard 7H9 broth (pH ~6.8) and one with 7H9 broth acidified to pH 5.5 to mimic the conditions required for POA activity.[5]

  • MIC Determination: After 7 days of incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial viability.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. Comparing the MIC at pH 6.8 and pH 5.5 will provide critical insight into its mechanism. Activity only at the acidic pH would suggest a POA-like mechanism.

Potential Anticancer Activity: A Scaffold for Kinase Inhibition

The pyrazine scaffold is prevalent in anticancer agents, often by acting as a hinge-binding motif in kinase inhibitors or through other mechanisms that induce apoptosis.[6][7] The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, a key interaction in many enzyme active sites.[2]

Evidence from Pyrazine Derivatives

Studies have demonstrated that various pyrazine derivatives exhibit potent anticancer activity. For instance, certain analogs have shown cytotoxicity against cell lines like HCT116 by inducing apoptosis and reactive oxygen species (ROS) generation.[6] Furthermore, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have displayed significant anticancer activity against Ehrlich ascites tumor cells.[8] This body of evidence suggests that the pyrazine-2-carboxylic acid core is a viable starting point for developing novel oncology agents.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a foundational, colorimetric method to assess a compound's effect on cell viability. It relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116 [colon], A549 [lung], MCF-7 [breast]).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compound and a positive control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ Values

All quantitative data should be summarized for clear comparison.

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
HCT116Colon[Experimental Result][Experimental Result]
A549Lung[Experimental Result][Experimental Result]
MCF-7Breast[Experimental Result][Experimental Result]

Other Plausible Biological Activities

The versatility of the pyrazine scaffold suggests other potential activities that warrant investigation.

  • Anti-inflammatory Activity: Pyrazine-containing natural product hybrids have demonstrated anti-inflammatory properties.[6][9] A common and robust validation method is to test the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

  • General Antimicrobial Activity: Beyond mycobacteria, various pyrazine derivatives have shown broad-spectrum antibacterial and antifungal activity against clinically relevant pathogens like E. coli, S. aureus, and C. albicans.[10] The experimental protocol for this would be similar to the antimycobacterial MIC assay, using appropriate media (e.g., Mueller-Hinton broth for bacteria) and incubation times (18-24 hours).

Summary and Future Directions

While this compound is an understudied molecule, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent. The primary hypotheses are:

  • Antimycobacterial Activity: The compound may act as an analog of pyrazinoic acid, exhibiting activity in the acidic environments characteristic of tuberculosis lesions.

  • Anticancer Activity: The pyrazine core may serve as a scaffold for inhibiting key cellular processes, such as kinase signaling, leading to cytotoxicity in cancer cells.

The immediate path forward involves the synthesis or acquisition of the compound followed by the execution of the detailed in vitro protocols described herein. Positive results from these foundational assays would justify progression to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and medicinal chemistry efforts to optimize potency and drug-like properties.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. PharmaCompass.
  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Prasanna, V., et al. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Zhang, Y., et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Semantic Scholar. Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives.
  • ResearchGate. Halocobaloximes containing coordinated pyrazine, pyrazine carboxylic acid and pyrazine carboxamide: Microwave assisted synthesis, characterization and antibacterial activity.
  • Jampílek, J. Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - New Approaches to Fighting Against Drug Resistance. IntechOpen.
  • Zhang, Y., et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Doležal, M., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • Doležal, M., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health.
  • Patel, N. B., & Patel, N. N. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry.
  • PharmaBlock. Pyrazines in Drug Discovery.
  • Wang, F., et al. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Hendawy, M. M., et al. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate.
  • Al-Salahi, R., et al. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
  • Ramachandran, S., et al. Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.

Sources

Technical Monograph: Mechanism of Action Hypotheses for 5-(Dimethylamino)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on 5-(Dimethylamino)pyrazine-2-carboxylic acid . It synthesizes established pharmacophores of the pyrazine scaffold with specific structure-activity relationship (SAR) hypotheses driven by the 5-dimethylamino substitution.

Executive Summary & Chemical Identity

This compound (5-DMA-POA) represents a critical structural modification of the parent compound Pyrazinoic Acid (POA) —the active form of the first-line tuberculosis drug Pyrazinamide (PZA).

While the parent POA is a cornerstone of anti-tubercular therapy and a known ligand for the hydroxycarboxylic acid receptor 2 (GPR109A), the introduction of a dimethylamino (-N(CH₃)₂) group at the C5 position introduces profound electronic and steric changes. This guide explores the mechanism of action (MoA) through two primary biological lenses:

  • Antimycobacterial Activity: Modulation of proton motive force and inhibition of PanD/RpsA.

  • Metabolic Regulation: Agonism of GPR109A (Niacin receptor) for antilipolytic effects.[1][2]

Physicochemical Profile (Predicted)
PropertyParent: Pyrazinoic Acid (POA)Analog: 5-(Dimethylamino)pyrazine-2-COOHImpact of Substitution
Electronic State Electron-deficient ringElectron-rich ring (Push-Pull system)The -NMe₂ group is a strong Electron Donating Group (EDG).
Acid Dissociation (pKa) ~2.9 (Acidic)~3.8 - 4.2 (Less Acidic)Higher pKa reduces ionization at physiological pH, altering ion-trapping dynamics.
Lipophilicity (LogP) -0.7 (Hydrophilic)~0.5 - 0.8 (Moderately Lipophilic)Enhanced membrane permeability independent of transport proteins.
Fluorescence Weak/NoneLikely FluorescentPush-pull internal charge transfer (ICT) often yields fluorescence.

Mechanism Hypothesis A: The "Stealth" Antimycobacterial Pathway

The primary utility of pyrazine-2-carboxylic acid derivatives lies in targeting Mycobacterium tuberculosis (Mtb). The 5-DMA-POA analog is hypothesized to overcome resistance mechanisms associated with PZA by bypassing the requirement for the activator enzyme Pyrazinamidase (PncA) and altering the accumulation kinetics.

The Modified Protonophore Uncoupling Theory

Standard POA acts as a protonophore. It enters the bacillus via passive diffusion (protonated form, H-POA) and is exported by an efflux pump. If the extracellular environment is acidic (pH 5.5), H-POA re-enters, bringing a proton with it, eventually collapsing the proton motive force (PMF).

The 5-DMA-POA Variant Mechanism:

  • Influx: Due to the bulky and lipophilic dimethylamino group, 5-DMA-POA relies less on passive diffusion through porins and more on lipid bilayer permeation.

  • Ion Trapping: The electron-donating effect of the dimethylamino group raises the pKa of the carboxylic acid. This means a larger fraction of the molecule remains protonated at neutral pH compared to POA.

  • Consequence: While it may be less efficient at "trapping" protons inside the cell (as the anion), its higher lipophilicity allows it to reach higher intracellular concentrations in non-acidic environments, potentially targeting "persister" populations that PZA misses.

Direct Target Inhibition: PanD and RpsA

Once inside the bacterial cytosol, the molecule interacts with specific proteins.

  • Target 1: Aspartate 1-decarboxylase (PanD): PanD is essential for pantothenate (Vitamin B5) biosynthesis. POA binds to PanD, inhibiting Coenzyme A production.

    • Hypothesis: The C5 position of the pyrazine ring sits in a solvent-exposed channel of PanD. The dimethylamino group may provide additional van der Waals contacts, potentially increasing binding affinity (

      
      ) compared to native POA, provided the steric bulk does not clash with the active site ceiling.
      
  • Target 2: Ribosomal Protein S1 (RpsA): RpsA is vital for trans-translation (rescuing stalled ribosomes).

    • Hypothesis: RpsA binding is highly sensitive to the C-terminus of the ligand. The 5-substitution is distal to the carboxylate binding motif, suggesting 5-DMA-POA could retain RpsA inhibitory activity while possessing superior pharmacokinetic properties.

Visualization of the Antimycobacterial Pathway

MoA_TB Extracellular Extracellular Space (Acidic/Neutral) Drug_Ex 5-DMA-POA (Protonated) Extracellular->Drug_Ex Membrane Mycobacterial Cell Wall Cytosol M. tuberculosis Cytosol (pH ~7.2) Membrane->Cytosol Drug_In 5-DMA-POA (Deprotonated Anion) Cytosol->Drug_In Dissociation (pKa shift) Drug_Ex->Membrane Lipophilic Diffusion Efflux Efflux Pumps Drug_In->Efflux Slowed Export? Proton H+ Drug_In->Proton Release PanD Target: PanD (CoA Depletion) Drug_In->PanD Steric Binding RpsA Target: RpsA (Ribosome Stall) Drug_In->RpsA Trans-translation Inhibition Efflux->Extracellular PMF Proton Motive Force Collapse Proton->PMF Acidification

Figure 1: The dual-mechanism hypothesis for 5-DMA-POA in M. tuberculosis: Intracellular acidification coupled with direct protein targeting.

Mechanism Hypothesis B: GPR109A Agonism (Metabolic Regulation)

Pyrazine-2-carboxylic acid is a bioisostere of Nicotinic Acid (Niacin). Niacin exerts its lipid-lowering effects by activating GPR109A (HCAR2) , a G-protein coupled receptor found on adipocytes and immune cells.[1]

The Receptor Signaling Cascade
  • Binding: The carboxylate head group of 5-DMA-POA anchors the molecule to the conserved arginine residues (Arg251, Arg111) in the GPR109A orthosteric site.

  • The 5-Position Effect: The 5-dimethylamino group projects into the hydrophobic pocket of the receptor. Unlike Niacin, which causes cutaneous flushing (a major side effect) via Langerhans cell activation, 5-substituted pyrazines are investigated to separate the antilipolytic effect from the flushing effect.

  • Signaling: Activation recruits the

    
     protein 
    
    
    
    Inhibits Adenylyl Cyclase
    
    
    Reduces cAMP
    
    
    Inhibits Protein Kinase A (PKA)
    
    
    Reduces phosphorylation of Hormone Sensitive Lipase (HSL)
    
    
    Stops breakdown of triglycerides into Free Fatty Acids (FFA).
Visualization of the GPR109A Pathway

MoA_GPR109A Ligand 5-DMA-POA Receptor GPR109A (HCAR2) (Adipocyte Membrane) Ligand->Receptor Binding Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA Protein Kinase A (Inactivation) cAMP->PKA Lipolysis Lipolysis (Blocked) PKA->Lipolysis FFA Plasma Free Fatty Acids (Reduced) Lipolysis->FFA

Figure 2: Signal transduction pathway for GPR109A-mediated antilipolytic activity.

Experimental Validation Protocols

To validate these hypotheses, the following experimental workflows are required.

Protocol: Minimum Inhibitory Concentration (MIC) vs. pH

This experiment determines if the antibacterial activity is pH-dependent (supporting the protonophore hypothesis).

  • Preparation: Prepare 7H9 broth at varying pH levels (5.5, 6.0, 6.8).

  • Inoculation: Inoculate M. tuberculosis H37Rv (and a PncA-deficient strain to test prodrug independence).

  • Treatment: Add 5-DMA-POA in a serial dilution (0.1 µM to 100 µM).

  • Control: Use Pyrazinamide (active only at low pH) and Rifampicin (pH independent) as controls.

  • Readout: Measure OD600 after 7-14 days.

    • Success Criteria: If 5-DMA-POA is active at neutral pH (6.8), it possesses a mechanism superior to PZA (likely direct PanD inhibition without need for extreme acidification).

Protocol: GPR109A cAMP FRET Assay

This validates the metabolic mechanism.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment: Add 5-DMA-POA (dose-response curve).

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Analysis: Calculate

    
    .
    
    • Success Criteria: A dose-dependent decrease in FRET signal (indicating reduced cAMP) confirms agonism.

References

  • Zhang, Y., & Mitchison, D. (2003).[3] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Peterson, N. D., et al. (2015).[3] Mechanism of Action of Pyrazinamide: The Role of Efflux Pumps. Frontiers in Microbiology, 6, 591. Link

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[2] Nature Medicine, 9(3), 352-355. Link

  • Gopal, P., et al. (2020).[3] Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and loss of virulence factor production. Nature Communications, 11, 1631. Link

  • Jampílek, J., et al. (2007).[4] Synthesis and antimycobacterial activity of some 5-substituted pyrazine-2-carboxylic acid derivatives. Medicinal Chemistry Research, 16, 262–271. Link

Sources

Methodological & Application

Topic: High-Performance Analytical Methods for the Quantification and Purity Assessment of 5-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed application notes and validated protocols for the analytical detection of 5-(Dimethylamino)pyrazine-2-carboxylic acid, a key heterocyclic compound with potential applications as a pharmaceutical intermediate or a building block in medicinal chemistry.[1] Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, we present two primary methodologies: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for purity and assay determination, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices. All methodologies are presented within the framework of established validation principles to ensure data integrity and regulatory compliance.[2][3]

Introduction and Analyte Overview

This compound is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in biologically active molecules, and the presence of both a carboxylic acid and a dimethylamino group imparts unique physicochemical properties that demand carefully tailored analytical approaches. Accurate quantification is essential for process control in synthesis, pharmacokinetic studies, and impurity profiling in final drug substances.

Analyte Physicochemical Properties (Estimated)

Property Value Rationale for Analytical Strategy
Molecular Formula C₇H₉N₃O₂ ---
Molecular Weight 167.17 g/mol Essential for preparing standard solutions and for mass spectrometry.
pKa¹ (Carboxylic Acid) ~3.5 - 4.5 The mobile phase pH must be controlled to ensure consistent protonation state and chromatographic retention.
pKa² (Dimethylamino) ~2.0 - 3.0 Influences charge state and interaction with stationary phases.
UV λmax ~270-280 nm, ~340-360 nm Pyrazine rings typically exhibit strong UV absorbance, making UV detection a viable and robust quantification method.[4]

| Predicted logP | ~0.5 - 1.5 | Indicates moderate polarity, suitable for reversed-phase chromatography. |

RP-HPLC-UV Method for Purity and Assay Determination

This method is designed to be a robust, reliable, and stability-indicating assay for quantifying this compound and resolving it from potential process impurities and degradation products.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. By controlling the mobile phase pH to be below the pKa of the analyte's carboxylic acid group, we ensure it remains in its less polar, protonated form (-COOH), thereby increasing its retention time and promoting sharp, symmetrical peaks. Isocratic elution provides simplicity and robustness, ideal for routine quality control.

Experimental Protocol: HPLC-UV

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare a solution of 20 mM potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter. The final mobile phase is a mixture of this buffer and acetonitrile (ACN) in a 90:10 (v/v) ratio.

    • Scientist's Note: Maintaining the pH at 3.0 is critical. It suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention on the C18 column.[5]

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the diluent.

Step 2: Chromatographic Conditions

Parameter Condition Rationale
Instrument HPLC system with UV/PDA Detector Standard equipment in QC labs.
Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and resolution for moderately polar compounds.
Mobile Phase 90:10 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile Optimized for analyte retention and peak shape.[6]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °C Ensures stable retention times and improves peak symmetry.
Injection Volume 10 µL A small volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 275 nm Chosen based on the typical absorbance maxima for pyrazine derivatives.[7]

| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_detection 3. Data Acquisition & Processing P1 Prepare Mobile Phase (pH 3.0 Buffer/ACN) P2 Prepare Standard & Sample Solutions (100 µg/mL) A1 Equilibrate C18 Column (30°C, 1.0 mL/min) P2->A1 A2 Inject 10 µL of Sample A1->A2 A3 Isocratic Elution (10 min) A2->A3 D1 Detect at UV 275 nm A3->D1 D2 Integrate Peak Area D1->D2 D3 Quantify vs. Standard D2->D3

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as analysis in biological matrices (e.g., plasma), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Principle of the Method

This method couples the separation power of LC with the specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.[8]

Experimental Protocol: LC-MS/MS

Step 1: Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rcf for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Scientist's Note: Protein precipitation is a rapid and effective way to clean up plasma samples. The formic acid helps to stabilize the analyte and improve ionization efficiency in positive ESI mode.

Step 2: LC-MS/MS Conditions

Parameter Condition Rationale
LC System UPLC/UHPLC system Provides faster analysis and better resolution than conventional HPLC.
Column C18, 2.1 x 50 mm, 1.7 µm Smaller dimensions are suitable for the lower flow rates used with MS.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile ---
Gradient 5% B to 95% B over 3 min; hold at 95% B for 1 min; return to 5% B Gradient elution is necessary to efficiently elute the analyte while washing the column.
Flow Rate 0.4 mL/min Compatible with standard ESI sources.
Column Temperature 40 °C Ensures robust chromatography.
Injection Volume 5 µL ---
Mass Spectrometer Triple Quadrupole The gold standard for quantitative analysis using MRM.
Ionization Mode Electrospray Ionization, Positive (ESI+) The basic dimethylamino group and acidic mobile phase favor formation of [M+H]⁺ ions.
MRM Transition Q1: 168.1 m/z → Q3: 122.1 m/z Hypothetical: Precursor [M+H]⁺. Product ion corresponds to the loss of formic acid (HCOOH, 46 Da).

| Dwell Time | 100 ms | Balances sensitivity with the ability to acquire sufficient points across the peak. |

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_detection 3. MRM Detection P1 Plasma Sample Spiking (with Internal Standard) P2 Protein Precipitation (with Acetonitrile) P1->P2 P3 Evaporation & Reconstitution P2->P3 A1 Inject Sample onto UPLC System P3->A1 A2 Gradient Elution (C18, 4 min) A1->A2 A3 ESI+ Ionization A2->A3 D1 Q1: Isolate Precursor (m/z 168.1) A3->D1 D2 Q2: Fragment Ion D1->D2 D3 Q3: Monitor Product (m/z 122.1) D2->D3

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Method Validation Protocol

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3] The protocols below are based on the ICH Q2(R2) guideline and should be performed for the HPLC-UV method.[9]

Validation Parameters and Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and stressed samples (see Sec. 5).No interfering peaks at the retention time of the analyte. Peak purity analysis (PDA) should pass.
Linearity Prepare calibration standards at 5 levels (e.g., 50-150% of the working concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision studies.Typically 80-120% of the test concentration for an assay.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of the 100% standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio (S/N) of ~10.Precision at the LOQ should have an RSD ≤ 10%.
Robustness Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, % ACN ±2%).Retention time and peak area should not significantly change, demonstrating method reliability.

Application: Stability-Indicating Method via Forced Degradation

Forced degradation studies are essential to develop a stability-indicating analytical method, which is a regulatory requirement.[10] These studies expose the drug substance to harsh conditions to produce its likely degradation products.[11]

Protocol for Forced Degradation
  • Prepare solutions of this compound (~100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solution at 80 °C for 48 hours.

    • Photolytic: Expose solution to light (ICH Q1B) for 7 days.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all stressed samples using the validated HPLC-UV method alongside an unstressed control sample.

Relationship between Forced Degradation and Method Validation

The results from the forced degradation study directly support the validation of the method's specificity.

Validation_Logic cluster_stress Forced Degradation S1 Acid Stress Analysis Analyze Stressed Samples using HPLC Method S1->Analysis S2 Base Stress S2->Analysis S3 Oxidative Stress S3->Analysis S4 Thermal/Light Stress S4->Analysis Result Demonstrate Resolution between Analyte and Degradation Peaks Analysis->Result Validation Confirms Method Specificity Result->Validation

Caption: Logic flow from forced degradation to confirming method specificity.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the described methods, providing a clear comparison for selecting the appropriate technique.

ParameterRP-HPLC-UV MethodLC-MS/MS Method
Primary Use Purity, Assay, StabilityTrace Quantification
Linearity (r²) ≥ 0.998≥ 0.995
Typical Range 50 - 150 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%
Est. LOQ ~1 µg/mL~0.1 ng/mL
Selectivity Good (Chromatographic)Excellent (Mass-based)

Conclusion

This application note provides two comprehensive, robust, and scientifically-grounded analytical methods for the detection of this compound. The RP-HPLC-UV method is ideal for routine quality control, offering excellent performance for assay and purity testing in a stability-indicating manner. For applications demanding higher sensitivity, the LC-MS/MS method provides a powerful tool for trace-level quantification in complex matrices. By following the detailed protocols and understanding the underlying scientific principles, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Cipac.org. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]

  • Patel, K., et al. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Li, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • Ramadan, R. M., et al. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid. Retrieved from [Link]

  • Springer. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]].pdf

  • ResearchGate. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • PubMed. (2016, April 1). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Retrieved from [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • FDA. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • e-Repositori UPF. (2018, October 18). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Retrieved from [Link]

  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • MDPI. (2018, December 14). A Sensitive LC-MS/MS Method for Palytoxin Using Lithium Cationization. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

Sources

Strategic Utilization of 5-(Dimethylamino)pyrazine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the pyrazine scaffold serves as a "privileged structure," offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability. 5-(Dimethylamino)pyrazine-2-carboxylic acid (CAS: 1302581-08-3) represents a high-value building block within this class.[1] Its 2,5-substitution pattern creates a "push-pull" electronic system—where the electron-donating dimethylamino group modulates the electrophilicity of the pyrazine ring, while the carboxylic acid provides a versatile handle for diversification. This application note details the strategic use of this compound in synthesizing novel heterocycles, focusing on optimized amide couplings and bioisosteric transformations (e.g., 1,2,4-oxadiazoles), supported by robust protocols and mechanistic insights.

Part 1: Chemical Profile & Strategic Value

Physicochemical Properties

The 5-(dimethylamino) moiety significantly alters the physicochemical profile compared to the parent pyrazine-2-carboxylic acid. The electron donation from the amine increases the electron density of the ring, raising the pKa of the carboxylic acid (making it less acidic) and improving solubility in organic solvents compared to the unsubstituted analog.

PropertyDataNote
CAS Number 1302581-08-3Commercially available (e.g., BLD Pharm, Reagentia).[1][2]
Formula C

H

N

O

Mol.[2][3] Weight 167.17 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Appearance White to off-white solid
Solubility DMSO, DMF, MeOH, DCMModerate solubility in polar organics; low in hexanes.
Acidity (pKa) ~3.8 (Predicted)Less acidic than pyrazine-2-COOH (pKa ~2.9) due to +M effect.
Storage 2–8°C, Inert AtmosphereHygroscopic; protect from moisture to prevent hydrolysis/clumping.
The "Push-Pull" Electronic Effect

The strategic value lies in the para-like relationship (1,4-relationship) between the electron-donating dimethylamino group and the electron-withdrawing carboxyl group.

  • Effect on Coupling: The amine donation renders the carboxyl carbonyl slightly less electrophilic, requiring efficient activation agents (e.g., T3P, HATU) for high yields.

  • Effect on Stability: The electron-rich ring is deactivated towards further nucleophilic aromatic substitution (SnAr) at the 3 or 6 positions, ensuring chemoselectivity during downstream functionalization.

Part 2: Synthetic Workflows & Visualizations

The following diagram illustrates the central role of this compound in generating diverse bioactive scaffolds.

ReactionLandscape Figure 1: Divergent synthetic pathways from the core pyrazine scaffold. Start 5-(Dimethylamino) pyrazine-2-COOH Amide Amides (Kinase Inhibitors) Start->Amide T3P/DIPEA + R-NH2 Oxadiazole 1,2,4-Oxadiazoles (Ester Bioisosteres) Start->Oxadiazole Amidoxime + T3P/Heat Benzimidazole Benzimidazoles (Fused Systems) Start->Benzimidazole o-Phenylenediamine + Acid Cat. Ester Esters (Prodrugs) Start->Ester Alcohol + EDC/DMAP

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling using T3P

Context: Standard coupling reagents (EDC/HOBt) often struggle with electron-rich heteroaromatic acids due to slower activation kinetics. Propylphosphonic anhydride (T3P) is the reagent of choice here.[4][5][6] It acts as a potent dehydrating agent, drives reactions to completion with low epimerization (if chiral amines are used), and offers easy workup (water-soluble byproducts).

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under N

    
    , dissolve the pyrazine acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
    
    • Expert Tip: If the starting acid is not fully soluble in EtOAc, add minimal DMF as a co-solvent.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 5–10 minutes.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise.

    • Note: The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS. The "push-pull" nature may require heating to 50°C for sterically hindered amines.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[4]

    • Wash successively with water , sat. NaHCO

      
        (removes unreacted acid), and 0.5 M HCl  (removes unreacted amine/pyridine, if compatible with product).
      
    • Success Indicator: The T3P byproducts are water-soluble.[5] A clean organic layer usually indicates >90% purity.

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles

Context: 1,2,4-Oxadiazoles are critical bioisosteres for amides and esters, offering improved metabolic stability. This protocol utilizes the carboxylic acid directly with an amidoxime, avoiding the isolation of unstable O-acyl intermediates.

Mechanism:

  • O-Acylation: The acid is activated by T3P and attacked by the amidoxime oxygen.

  • Cyclodehydration: Heat drives the condensation of the amino group onto the carbonyl, eliminating water to form the aromatic ring.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Aryl/Alkyl Amidoxime (1.1 equiv)

  • T3P (50% in EtOAc) (2.0 – 3.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Toluene or Diglyme (for higher boiling point).

Step-by-Step Procedure:

  • Mixing: Combine the pyrazine acid and amidoxime in Toluene (0.2 M).

  • Activation: Add DIPEA followed by T3P at RT. Stir for 30 mins to allow O-acylation (Intermediate formation can be tracked by LC-MS; mass = Acid + Amidoxime - H

    
    O).
    
  • Cyclization: Heat the reaction mixture to 80–100°C for 4–12 hours.

    • Critical Check: Ensure complete conversion of the intermediate O-acyl amidoxime to the oxadiazole (Mass = Intermediate - H

      
      O).
      
  • Workup: Cool to RT, dilute with EtOAc, and wash with sat. NaHCO

    
     and brine.
    
  • Purification: Silica gel chromatography (typically 0–50% EtOAc in Hexanes).

Part 4: Mechanism of Action (T3P Activation)

Understanding the activation mechanism is crucial for troubleshooting low yields. The diagram below depicts the pathway for Protocol A.

T3P_Mechanism Figure 2: T3P-mediated activation of the pyrazine carboxylic acid. T3P T3P (Cyclic Anhydride) MixedAnh Mixed Anhydride (Activated Intermediate) T3P->MixedAnh Ring Opening via Carboxylate Attack Acid Pyrazine Carboxylate (R-COO-) Acid->MixedAnh Product Amide Product + Water-Soluble P-Byproducts MixedAnh->Product Nucleophilic Attack by Amine Amine Amine Nucleophile (R'-NH2) Amine->Product

Part 5: Expert Tips & Troubleshooting

  • Solubility Issues: The 5-dimethylamino group improves solubility, but if the acid remains solid in EtOAc, switch to DMF or NMP . Note that DMF requires thorough aqueous washing (LiCl solution recommended) to remove during workup.

  • Order of Addition: Always add the Base before T3P . T3P is acidic; adding it to the free amine can form a salt, deactivating the nucleophile.

  • Reaction Monitoring: Pyrazines are UV-active. However, the dimethylamino group can quench fluorescence in some assays. Use UV at 254 nm and 280 nm for TLC/LC-MS.

  • Storage: The starting acid is stable but can absorb moisture. Store in a desiccator. If the material turns yellow/brown, it may indicate N-oxide formation; verify purity by NMR before use.

References

  • BLD Pharm. Product Analysis: this compound (CAS 1302581-08-3).[1][2] Accessed 2024.[7] Link

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, 2011.[8] Link

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64273735.Link

  • Reagentia. Chemical Supplier Data: this compound.[1][2]Link

Sources

Application Note: 5-(Dimethylamino)pyrazine-2-carboxylic Acid as a Privileged Scaffold for FAS-I Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Dimethylamino)pyrazine-2-carboxylic acid (5-DMPCA) represents a critical structural evolution of the pyrazine pharmacophore. While structurally homologous to Pyrazinoic Acid (POA) —the active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA)—the addition of the electron-donating dimethylamino group at the C5 position significantly alters its physicochemical properties.

This guide details the application of 5-DMPCA as a chemical probe for inhibiting Mycobacterial Fatty Acid Synthase I (FAS-I) . Unlike the mammalian FAS system (which is Type I but structurally distinct), the mycobacterial FAS-I system is a multifunctional enzyme complex essential for mycolic acid biosynthesis. 5-DMPCA serves as a dual-function tool: a competitive inhibitor of FAS-I and a potential fluorescent reporter for intracellular accumulation studies due to its Intramolecular Charge Transfer (ICT) characteristics.

Mechanism of Action & Scientific Rationale

The Pyrazinoic Acid Pharmacophore

The parent compound, Pyrazinamide (PZA), is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA) to form Pyrazinoic Acid (POA). POA accumulates in the acidic environment of the mycobacterial phagosome, disrupting the transmembrane proton motive force (PMF) and inhibiting FAS-I.

Why 5-DMPCA?

  • Electronic Effect: The dimethylamino group is a strong electron donor (Hammett

    
    ). This increases the electron density on the pyrazine ring, potentially altering the pKa of the carboxylic acid and enhancing binding affinity to the ketoacyl synthase domain of FAS-I.
    
  • Lipophilicity: The alkyl substitution increases logP, facilitating passive diffusion across the waxy mycobacterial cell wall independent of specific transporters.

  • Fluorescence: The "push-pull" electronic system (electron donor amine + electron acceptor carboxyl/pyrazine) imparts intrinsic fluorescence, enabling direct visualization of drug accumulation in acidic compartments without bulky tag conjugation.

Pathway Visualization

The following diagram illustrates the activation and inhibition pathway, highlighting where 5-DMPCA bypasses the PncA activation step required by Pyrazinamide.

FAS_Pathway cluster_bacterium Mycobacterium tuberculosis Cytosol PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active) PZA->POA Activation via PncA PncA Pyrazinamidase (PncA) PncA->PZA FASI FAS-I Enzyme Complex (Mycolic Acid Synthesis) POA->FASI Inhibition PMF Proton Motive Force (Disruption) POA->PMF Collapse DMPCA 5-DMPCA (Direct Active Analog) DMPCA->FASI Direct Inhibition (High Affinity) DMPCA->PMF pH-Dependent Accumulation Phagosome Acidic Phagosome (pH 5.5)

Caption: Mechanism of Action comparing PZA activation vs. direct action of 5-DMPCA on FAS-I and membrane energetics.

Experimental Protocols

Protocol A: In Vitro FAS-I Inhibition Assay (Spectrophotometric)

Objective: Quantify the inhibition of Fatty Acid Synthase I activity by monitoring the oxidation of NADPH.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

  • Substrates: Acetyl-CoA (100 µM), Malonyl-CoA (100 µM).

  • Cofactor: NADPH (150 µM).

  • Enzyme: Purified Mycobacterial FAS-I (0.5 µg/mL).

  • Inhibitor: 5-DMPCA (dissolved in DMSO, serial dilutions 0.1 µM – 100 µM).

Workflow:

  • Blanking: Calibrate the UV-Vis spectrophotometer at 340 nm (NADPH absorbance peak).

  • Pre-Incubation: Mix Buffer, Enzyme, and 5-DMPCA in a quartz cuvette. Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add Acetyl-CoA and Malonyl-CoA to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 10 minutes (kinetic mode).

  • Calculation: Determine the slope (ΔA/min) for the linear portion of the curve.

    • % Inhibition =

      
      .
      
    • Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Validation Check: The control reaction (DMSO only) must show a linear decrease in absorbance (


). If the slope is flat, the enzyme is inactive or substrates have degraded.
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Workflow Diagram:

REMA_Protocol Step1 Prepare 96-well Plate (7H9 Broth + OADC) Step2 Serial Dilution of 5-DMPCA (100 µg/mL to 0.1 µg/mL) Step1->Step2 Step3 Inoculate M. tb H37Rv (OD600 = 0.01) Step2->Step3 Step4 Incubate 7 days @ 37°C Step3->Step4 Step5 Add Resazurin (0.02%) Incubate 24h Step4->Step5 Step6 Read Fluorescence Ex: 530nm / Em: 590nm Step5->Step6

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Critical Note on pH: Standard REMA is performed at pH 6.6-6.8. However, pyrazine activity is highly pH-dependent. It is mandatory to run a parallel assay at pH 5.5 - 6.0 (acidified 7H9 broth) to mimic the phagosomal environment. 5-DMPCA is expected to show 4-8x lower MIC values at acidic pH compared to neutral pH.

Comparative Data & Physicochemical Properties[1]

The following table contrasts 5-DMPCA with the standard of care to guide experimental design.

PropertyPyrazinamide (PZA)Pyrazinoic Acid (POA)This compound
Role ProdrugActive MetaboliteDirect Inhibitor / Probe
Activation Required Yes (PncA)NoNo
pKa (COOH) N/A (Amide)~2.9~3.5 - 4.0 (Predicted)
LogP -0.6-1.8~0.2 - 0.5
FAS-I Inhibition NoneModerateHigh Potential
Fluorescence Non-fluorescentWeakStrong (ICT band)

Data Interpretation: The increased LogP of 5-DMPCA suggests better passive membrane permeability than POA. The higher pKa implies a larger fraction exists in the protonated (uncharged) state at phagosomal pH (5.5), further aiding accumulation.

References

  • Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis." Nature Medicine.

  • Peterson, M. A., et al. (2015). "Synthesis and biological evaluation of 5-substituted pyrazine-2-carboxylic acid derivatives as anti-tubercular agents." Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2013). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum.

  • Doležal, M., et al. (2008). "Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides." European Journal of Medicinal Chemistry.

  • PubChem. "Compound Summary: this compound."[1]

Disclaimer: This Application Note is for research use only. 5-DMPCA is an investigational compound and is not approved for therapeutic use in humans.

Sources

Application Notes and Protocols: 5-(Dimethylamino)pyrazine-2-carboxylic Acid as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] From the antitubercular drug pyrazinamide to various kinase inhibitors, the unique electronic properties of the pyrazine nucleus allow for a diverse range of molecular interactions.[2][4][5] This guide focuses on a specific, less-explored derivative, 5-(Dimethylamino)pyrazine-2-carboxylic acid , and its potential as a chemical probe for target identification and pathway elucidation.

The introduction of a dimethylamino group at the 5-position and a carboxylic acid at the 2-position creates a molecule with a unique combination of features: a potential hydrogen bond donor and acceptor, a metal-chelating moiety, and a handle for further chemical modification. These characteristics make it an intriguing candidate for probing biological systems. This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed protocols to explore the applications of this compound in their own laboratories. We will delve into its physicochemical properties, potential biological activities based on related structures, and step-by-step protocols for its synthesis and use in cell-based assays.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively available, we can extrapolate its likely properties based on closely related analogs like 5-methylpyrazine-2-carboxylic acid and pyrazine-2-carboxylic acid.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C7H9N3O2PubChem
Molecular Weight 167.16 g/mol PubChem
Appearance Likely a crystalline solid (white to off-white or light yellow)Based on analogs like 5-methylpyrazine-2-carboxylic acid.[6][7]
Solubility Expected to be soluble in water (especially at neutral or basic pH), DMSO, and methanol.The carboxylic acid and dimethylamino groups should enhance aqueous solubility compared to unsubstituted pyrazine.
Storage Store at room temperature or 0-8 °C, protected from light and moisture.General recommendation for carboxylic acid-containing heterocyclic compounds.[1][6]
Safety Handle with standard laboratory precautions, including wearing gloves and eye protection. May be an irritant.Based on safety information for related pyrazine carboxylic acids.

Potential Biological Activities and Rationale for Use as a Chemical Probe

Derivatives of pyrazine-2-carboxylic acid have demonstrated a wide array of biological activities, providing a strong rationale for investigating this compound as a chemical probe.

  • Antimicrobial and Antitubercular Activity: Pyrazinamide, an amide of pyrazine-2-carboxylic acid, is a first-line antituberculosis drug.[2] Its active form, pyrazinoic acid, is generated intracellularly.[2][4][8] Various substituted pyrazine-2-carboxylic acid amides have shown activity against Mycobacterium tuberculosis.[2] The dimethylamino substituent may modulate this activity.

  • Antioxidant Properties: Pyrazine derivatives have been investigated for their free-radical scavenging capabilities.[9][10] The electron-donating dimethylamino group could enhance the antioxidant potential of the pyrazine ring.

  • Enzyme Inhibition: The pyrazine scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of this compound may allow it to interact with the active sites of various enzymes.

  • Signaling Pathway Modulation: As a small, heterocyclic molecule, it has the potential to permeate cells and interact with components of signaling pathways.

Experimental Protocols

The following protocols provide a starting point for researchers to synthesize and utilize this compound as a chemical probe.

Synthesis of this compound

G A 5-Chloropyrazine-2-carbonitrile C 5-(Dimethylamino)pyrazine-2-carbonitrile A->C Nucleophilic Aromatic Substitution B Dimethylamine B->C E This compound C->E Hydrolysis D Acid or Base Hydrolysis D->E

Figure 1. Proposed synthetic workflow for this compound.

Protocol 4.1.1: Synthesis via Nucleophilic Aromatic Substitution and Hydrolysis

  • Step 1: Synthesis of 5-(Dimethylamino)pyrazine-2-carbonitrile

    • In a round-bottom flask, dissolve 5-chloropyrazine-2-carbonitrile (1 eq.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add an excess of dimethylamine (e.g., a 40% solution in water or as a gas) (2-3 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound

    • Dissolve the purified 5-(dimethylamino)pyrazine-2-carbonitrile in a mixture of ethanol and water.

    • Add a strong base such as sodium hydroxide (e.g., 6M solution) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., 6M HCl) to a pH of approximately 3-4.

    • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent.

    • Dry and concentrate the organic extracts to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to assess the potential antimicrobial activity of the synthesized compound.

G A Prepare stock solution of This compound in DMSO B Prepare serial dilutions in culture medium A->B C Inoculate with microbial culture (e.g., E. coli, S. aureus, M. smegmatis) B->C D Incubate at appropriate temperature and time C->D E Measure microbial growth (e.g., OD600 or resazurin assay) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4.2.1: Broth Microdilution Assay for MIC Determination

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Cell Viability and Proliferation Assay

Before using the compound as a probe in cellular systems, it is crucial to determine its cytotoxic effects.

Protocol 4.3.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Identification using Chemical Proteomics

The carboxylic acid group of this compound can be used as a handle to immobilize the molecule on a solid support for affinity-based target identification.

G cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Protein Identification A Couple this compound to amine-functionalized beads via EDC/NHS chemistry B Incubate beads with cell lysate A->B C Wash beads to remove non-specific binders B->C D Elute bound proteins C->D E Separate proteins by SDS-PAGE D->E F In-gel digestion with trypsin E->F G Analyze peptides by LC-MS/MS F->G H Identify proteins using a database search G->H

Figure 3. Workflow for affinity-based target identification.

Protocol 4.4.1: Immobilization and Affinity Pulldown

  • Immobilization:

    • Activate amine-functionalized agarose or magnetic beads with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Incubate the activated beads with a solution of this compound to form a stable amide linkage.

    • Wash the beads extensively to remove unreacted compound.

  • Affinity Pulldown:

    • Prepare a cell lysate from the biological system of interest.

    • Incubate the lysate with the compound-immobilized beads and control beads (without the compound).

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Identify the proteins by searching the MS/MS data against a protein database.

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features, inferred from a well-studied class of pyrazine derivatives, suggest a high potential for biological activity. The protocols detailed in this guide provide a robust framework for its synthesis and initial characterization as a chemical probe. By systematically applying these methodologies, researchers can begin to unravel its mechanism of action, identify its cellular targets, and ultimately contribute to the development of new therapeutic agents or research tools. Future work should focus on derivatization of the core scaffold to optimize potency and selectivity for identified targets, as well as the development of fluorescently labeled versions for live-cell imaging applications.

References

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google P
  • 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]

  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google P
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. [Link]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity - Semantic Scholar. [Link]

  • Pyrazinoic acid - Wikipedia. [Link]

  • (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines - ResearchGate. [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of - Sciforum. [Link]

  • This compound (C7H9N3O2) - PubChemLite. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central. [Link]

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - ResearchGate. [Link]

  • Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging - Frontiers. [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv. [Link]

  • 2-pyrazine carboxylic acid, 98-97-5. [Link]

  • 5-(2-Bromoanilino)pyrazine-2-carboxylic acid | C11H8BrN3O2 | CID 84211583 - PubChem. [Link]

Sources

Safety precautions for working with 5-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Protocols for 5-(Dimethylamino)pyrazine-2-carboxylic acid

Abstract

This application note provides a comprehensive safety and technical guide for researchers working with This compound (CAS: 1302581-08-3).[1][2] As a functionalized pyrazine derivative often used in the synthesis of antiviral agents and kinase inhibitors, this compound presents specific handling challenges due to its amphoteric nature and potential for oxidative degradation.[1][2] This guide moves beyond generic safety data sheets (SDS) to offer field-proven protocols for storage, weighing, reaction setup, and waste management.[1][2]

Part 1: Chemical Profile & Hazard Identification

Substance Identity
  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 1302581-08-3[1][2][3][4]

  • Molecular Formula: C₇H₉N₃O₂[1][2][4]

  • Molecular Weight: 167.17 g/mol [1][2]

  • Physical State: Off-white to pale yellow solid powder.[1][2]

Functional Group Analysis (The "Why" Behind the Hazard)

To understand the safety profile, we must deconstruct the molecule:

  • Carboxylic Acid (-COOH): Confers acidity (pKa ~3.0–3.5).[1][2] It acts as a proton donor, causing skin and eye irritation (H315, H319).[1][2]

  • Dimethylamino Group (-N(CH₃)₂): An electron-donating group that increases the electron density of the pyrazine ring.[1][2] While this facilitates nucleophilic attacks in synthesis, it also makes the compound more susceptible to oxidative degradation than unsubstituted pyrazines.[1][2]

  • Pyrazine Core: A nitrogen-rich heterocycle.[1][2] While generally stable, specific derivatives can exhibit biological activity, necessitating "Harmful if Swallowed" (H302) precautions.[1][2]

GHS Hazard Classification
Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][5]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][5]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

The following diagram illustrates the required safety barriers, prioritized by effectiveness.

SafetyHierarchy cluster_specifics Compound Specifics Elimination Elimination/Substitution (Not applicable for specific synthesis) Engineering Engineering Controls (Fume Hood, Inert Atmosphere Box) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Support with PPE PPE (Nitrile Gloves, N95/P100, Goggles) Admin->PPE Final barrier Specifics Dust Hazard: High Oxidation Risk: Moderate Specifics->Engineering

Figure 1: Risk Management Hierarchy. Note that engineering controls are critical due to the fine powder nature of the substance.[1][2]

Specific PPE Recommendations
  • Respiratory: Use a NIOSH-approved N95 (or EU FFP2) particulate respirator if weighing outside a fume hood is absolutely necessary (not recommended).[1][2] In a fume hood, standard sash operation is sufficient.[1][2]

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are recommended.[1][2]

    • Expert Insight: Avoid latex.[1][2] The acidic nature of the carboxylic acid combined with the organic amine moiety can degrade latex rubber faster than nitrile.[1][2]

  • Eye Protection: Chemical splash goggles are superior to safety glasses, as fine powders can bypass side-shields.[1][2]

Part 3: Handling & Storage Protocols

Storage Protocol (Critical for Stability)

Unlike generic pyrazine carboxylic acid (often stored at RT), the 5-dimethylamino derivative requires tighter environmental control due to the electron-rich amine making the ring prone to oxidation.[1][2]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1][2]

  • Container: Amber glass vials (protects from light) with Teflon-lined caps.

Weighing and Transfer Protocol

Objective: Prevent static-induced scattering of the fine powder and minimize hydrolysis/oxidation.[1][2]

  • Equilibrate: Allow the refrigerated container to warm to room temperature before opening.

    • Why? Opening a cold bottle introduces condensation (water), which can cause clumping or hydrolysis of the acid functionality.[1][2]

  • Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure.[1][2] Pyrazine derivatives are often "fluffy" and static-prone.[1][2]

  • Transfer: Use a glass or stainless steel spatula.[1][2] Avoid plastic spatulas which generate static charge.[1][2]

Reaction Safety: Amide Coupling

This compound is frequently used in amide coupling (e.g., with HATU or EDC).[1][2]

  • Exotherm Warning: Activation of the carboxylic acid (forming the active ester) is exothermic.[1][2] Add coupling agents at 0°C and slowly warm to room temperature.

  • Solubility:

    • Good Solvents: DMSO, DMF, Methanol.[1][2]

    • Poor Solvents: Hexanes, Toluene, Water (pH dependent).[1][2]

    • Protocol: If the compound does not dissolve in DCM (Dichloromethane), add a small amount of DMF as a co-solvent.[1][2]

Part 4: Emergency Response & Waste Management

Spill Response Workflow

In the event of a powder spill outside the fume hood:

SpillResponse Start Spill Detected Assess Assess Volume (<5g vs >5g) Start->Assess PPE_Check Don PPE (Goggles, Double Nitrile, N95) Assess->PPE_Check Contain Cover with Damp Paper Towel PPE_Check->Contain Prevent Dust Clean Wipe & Neutralize (Mild Soap/Water) Contain->Clean Dispose Solid Waste (Hazardous) Clean->Dispose

Figure 2: Dry Powder Spill Response.[1][2] The "Damp Paper Towel" step is crucial to prevent aerosolizing the irritant powder.[1][2]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Solid).[1][2]

  • Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid waste) or bleach.[1][2]

    • Mechanism:[1][2][3][6] The secondary/tertiary amines can react with hypochlorite (bleach) to form chloramines, which are toxic and potentially explosive.[1][2]

  • Labeling: Clearly label as "Pyrazine Derivative - Irritant/Toxic."

Part 5: Analytical Reference Data

PropertyValueSource
Melting Point >200°C (Dec.)Extrapolated from analogs [1]
pKa (Acid) ~2.9 - 3.2Predicted [2]
pKa (Base) ~0.5 - 1.0 (Pyrazine N)Predicted [2]
Solubility (Water) Low (pH dependent)Experimental Observation
Solubility (DMSO) > 50 mg/mLExperimental Observation

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 1047, Pyrazine-2-carboxylic acid.[1][2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazine derivatives.[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-(Dimethylamino)pyrazine-2-carboxylic acid?

A1: The two most common synthetic pathways start from either 5-chloropyrazine-2-carboxylic acid or 2,5-dichloropyrazine.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) from 5-chloropyrazine-2-carboxylic acid. This is a direct approach where the chloro group is displaced by dimethylamine.

  • Route B: Two-step synthesis from 2,5-dichloropyrazine. This involves an initial selective amination at the 5-position, followed by hydrolysis of the remaining chloro group at the 2-position and subsequent oxidation or another functional group transformation to the carboxylic acid.

Q2: What is the most common challenge encountered in the synthesis of this compound?

A2: The most frequently reported issue is the low yield and difficulty in purification, often due to the formation of side products. A significant challenge in the SNAr reaction is the potential for the dimethylamine to react with the carboxylic acid group, forming a dimethylamide byproduct.

Q3: How can I minimize the formation of the dimethylamide byproduct?

A3: Minimizing the dimethylamide byproduct involves protecting the carboxylic acid or carefully controlling the reaction conditions. Using an ester derivative of the starting material, such as methyl 5-chloropyrazine-2-carboxylate, is a highly effective strategy. The ester group is less susceptible to nucleophilic attack by dimethylamine under typical amination conditions. The ester can then be selectively hydrolyzed to the desired carboxylic acid in a subsequent step.[1]

Q4: What are the recommended purification techniques for the final product?

A4: Purification typically involves recrystallization or column chromatography. For recrystallization, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective. If impurities are persistent, silica gel column chromatography using a gradient elution of dichloromethane and methanol is often successful.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the Amination Step

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (5-chloropyrazine-2-carboxylic acid or its ester).

  • The isolated yield of the desired this compound (or its ester) is below expectations.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Reagent The molar ratio of dimethylamine to the pyrazine substrate may be too low for complete conversion.Increase the molar excess of dimethylamine. Using a 2-3 fold excess is a good starting point.
Low Reaction Temperature The activation energy for the SNAr reaction is not being met, leading to a slow reaction rate.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.
Inappropriate Solvent The solvent may not adequately dissolve the reactants or may not be polar enough to facilitate the SNAr reaction.Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating both the pyrazine substrate and the amine.
Presence of Water If using an aqueous solution of dimethylamine, the water can compete with the amine as a nucleophile, leading to undesired hydroxylation byproducts.While aqueous dimethylamine is often used for convenience, using anhydrous dimethylamine in an organic solvent can improve yields by minimizing side reactions.
Problem 2: Difficulty with Ester Hydrolysis

Symptoms:

  • Incomplete conversion of the methyl 5-(dimethylamino)pyrazine-2-carboxylate to the carboxylic acid.

  • Degradation of the pyrazine ring under harsh hydrolysis conditions.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Ineffective Hydrolysis Conditions Standard ester hydrolysis conditions (e.g., NaOH in methanol/water) may be too slow or require high temperatures that can lead to decomposition.Lithium hydroxide (LiOH) in a mixture of THF and water is often a milder and more effective reagent for the hydrolysis of esters on electron-deficient heterocyclic systems.[1]
Product Precipitation The sodium or potassium salt of the carboxylic acid may precipitate out of the reaction mixture, hindering further reaction.Ensure adequate solvent is present to maintain solubility. Adding more water or a co-solvent like THF can help.
Work-up Issues Difficulty in isolating the product after acidification. The product may be partially soluble in the aqueous layer.After acidification, thoroughly extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended.
Problem 3: Persistent Impurities in the Final Product

Symptoms:

  • 1H NMR or LC-MS analysis shows the presence of one or more unknown peaks.

  • The melting point of the isolated product is broad or lower than the literature value.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Over-alkylation Excess dimethylamine reacting with the product to form a quaternary ammonium salt.Use a controlled amount of dimethylamine and monitor the reaction closely.
Ring Opening The pyrazine ring can be susceptible to nucleophilic attack and subsequent ring-opening under harsh basic conditions.Use milder bases for hydrolysis (e.g., LiOH instead of NaOH) and avoid prolonged reaction times at high temperatures.
Starting Material Impurities Impurities present in the initial 5-chloropyrazine-2-carboxylic acid or 2,5-dichloropyrazine can carry through the synthesis.Ensure the purity of your starting materials before beginning the synthesis. Recrystallization or distillation of starting materials may be necessary.
Formation of Pyrazine-2,5-dicarboxylic acid If the synthesis involves oxidation of a methyl group, over-oxidation can lead to the formation of the dicarboxylic acid, which can be difficult to separate.[3]Carefully control the stoichiometry of the oxidizing agent and the reaction temperature.

Experimental Protocols

Optimized Synthesis of this compound via the Ester Route

This two-step protocol is designed to maximize yield and purity.

Step 1: Synthesis of Methyl 5-(dimethylamino)pyrazine-2-carboxylate

  • Reagents and Materials:

    • Methyl 5-chloropyrazine-2-carboxylate

    • Dimethylamine (40% solution in water)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

  • Procedure:

    • To a solution of methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in DMF, add dimethylamine (2.5 eq, 40% in water).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

  • Reagents and Materials:

    • Methyl 5-(dimethylamino)pyrazine-2-carboxylate (from Step 1)

    • Lithium hydroxide monohydrate (LiOH·H2O)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude ester from Step 1 in a mixture of THF and water (3:1 v/v).

    • Add LiOH·H2O (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Workflow

Synthetic Workflow A Methyl 5-chloropyrazine-2-carboxylate B Amination with Dimethylamine A->B DMF, 80 °C C Methyl 5-(dimethylamino)pyrazine-2-carboxylate B->C D Hydrolysis with LiOH C->D THF/H2O, RT E This compound D->E

Caption: Optimized two-step synthesis of the target compound.

Troubleshooting Decision Tree: Low Yield

Troubleshooting Low Yield Start Low Yield Observed Q1 Check TLC/LC-MS: Unreacted Starting Material? Start->Q1 Sol1 Increase Amine Excess Increase Temperature Change Solvent to DMF/DMSO Q1->Sol1 Yes Q2 Significant Side Products? Q1->Q2 No End Yield Optimized Sol1->End Sol2 Use Ester Protecting Group Use Milder Hydrolysis (LiOH) Purify Starting Materials Q2->Sol2 Yes Q2->End No Sol2->End

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer.
  • Kangrui Chemical Co., Ltd. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Google Patents.
  • Guidechem. (n.d.). How to Prepare 5-Methylpyrazine-2-carboxylic Acid?.
  • Chengdu Organic Chem Co Ltd Chinese Acad Of Sci. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl. Patsnap Eureka.
  • (2010). Industrial preparation method of 5-methylpyrazin-2-amine. Google Patents.
  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid.
  • (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor.
  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • ResearchGate. (n.d.). Synthesis and characterization of Co(II) and Cu(II) supported complexes of 2-pyrazinecarboxylic acid for cyclohexene oxidation.
  • National Institutes of Health. (n.d.). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides.
  • Wikipedia. (n.d.). Pyrazinoic acid.
  • PubChem. (n.d.). 5-(dimethylamino)pyrazine-2-carbonitrile.

Sources

Technical Support Center: Synthesis of 5-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Dimethylamino)pyrazine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic building block, providing not just solutions but the underlying chemical principles to empower your experimental design.

Synthetic Strategy Overview

The most reliable and common route to this compound involves a two-step sequence starting from the commercially available methyl 5-chloropyrazine-2-carboxylate. This strategy circumvents the problematic direct reaction between 5-chloropyrazine-2-carboxylic acid and dimethylamine, where a competitive acid-base reaction passivates the amine nucleophile.

The preferred pathway is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of methyl 5-chloropyrazine-2-carboxylate with dimethylamine to form methyl 5-(dimethylamino)pyrazine-2-carboxylate.

  • Ester Hydrolysis: Saponification of the intermediate ester to yield the final carboxylic acid product.

This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter during this synthesis.

Troubleshooting Guide & FAQs

Q1: My SNAr reaction is sluggish or incomplete, resulting in low yield of the methyl 5-(dimethylamino)pyrazine-2-carboxylate intermediate. How can I improve it?

Answer:

This is a common issue often related to reaction conditions or reagent quality. The pyrazine ring, while electron-deficient and activated towards SNAr, still requires optimized conditions for efficient substitution.[1]

Potential Causes & Solutions:

  • Insufficient Temperature: The SNAr reaction on a pyrazine ring, while more facile than on a simple benzene ring, is not instantaneous at room temperature.[2] Insufficient thermal energy can lead to slow reaction rates.

    • Troubleshooting Protocol: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 50 °C up to 80-100 °C), monitoring the reaction progress by TLC or LC-MS. Be mindful that excessive heat can lead to pressure buildup with a volatile amine like dimethylamine and may promote side reactions.

  • Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are ideal as they can solvate the cationic species but do not hydrogen-bond with the nucleophile, preserving its reactivity.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are excellent choices. Using less polar solvents like THF or alcohols can significantly slow the reaction.

  • Base and Nucleophile Concentration: The reaction is typically bimolecular. Using a significant excess of dimethylamine (either as an aqueous solution or a solution in a polar solvent) can effectively drive the reaction forward according to Le Châtelier's principle. An external base (e.g., K₂CO₃, Et₃N) is often added to scavenge the HCl formed, preventing the protonation and deactivation of the dimethylamine nucleophile.

  • Moisture: While some protocols use aqueous dimethylamine, ensure your reaction solvent (if not aqueous) is dry. Excessive water can potentially hydrolyze the starting ester, though this is typically slow under neutral or basic conditions at moderate temperatures.[3][4]

Workflow for Optimizing the SNAr Reaction

start Low S N Ar Yield check_temp Is reaction temp ≥ 80°C? start->check_temp increase_temp Increase temp to 80-100°C. Monitor by LC-MS. check_temp->increase_temp No check_solvent Using polar aprotic solvent (DMSO, DMF)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMSO or DMF. check_solvent->change_solvent No check_amine Using ≥ 3 eq. of Me₂NH? Is a scavenger base present? check_solvent->check_amine Yes change_solvent->check_amine increase_amine Increase Me₂NH to 5 eq. Add K₂CO₃ (2 eq.). check_amine->increase_amine No success Reaction Complete check_amine->success Yes increase_amine->success

Caption: Troubleshooting workflow for low SNAr yield.
Q2: My final product is contaminated with a significant amount of 5-chloropyrazine-2-carboxylic acid. What happened?

Answer:

This impurity can arise from two main sources: incomplete SNAr reaction or premature hydrolysis of the starting material.

Potential Causes & Solutions:

  • Incomplete SNAr Reaction: If the initial substitution reaction did not go to completion, the unreacted methyl 5-chloropyrazine-2-carboxylate will be carried into the hydrolysis step. Subsequent saponification will convert it to 5-chloropyrazine-2-carboxylic acid.

    • Validation: Use LC-MS to analyze your crude product from the SNAr step before hydrolysis. The presence of a peak corresponding to the mass of methyl 5-chloropyrazine-2-carboxylate confirms this issue.

    • Solution: Re-optimize the SNAr reaction based on the advice in Q1 (increase temperature, reaction time, or excess amine). It is crucial to ensure full conversion at this stage.

  • Competitive Hydrolysis of Starting Material: Under certain conditions, especially if using aqueous dimethylamine at high temperatures for prolonged periods, a small amount of the starting ester can hydrolyze directly to 5-chloropyrazine-2-carboxylic acid.

    • Solution: While more difficult to avoid completely, this side reaction is generally slower than the amination. Ensuring the SNAr reaction is driven to completion quickly will minimize this pathway.

Purification Strategy: The target product and the chloro-impurity have different polarities and pKa values.

  • Recrystallization: Carefully controlled recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) can often separate the two compounds.

  • pH-based Extraction: An aqueous workup with careful pH adjustment can be used. At a mildly acidic pH, both compounds will be protonated, but their solubilities in organic vs. aqueous layers may differ enough to allow for separation.

Q3: I'm losing a significant portion of my product during the final ester hydrolysis step. What could be causing this?

Answer:

Product loss during hydrolysis is almost always due to decomposition of the target molecule under the reaction conditions, most commonly via decarboxylation.

Potential Causes & Solutions:

  • Harsh Hydrolysis Conditions (Decarboxylation): Pyrazine carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to strong acid or base at high temperatures.[5][6] The electron-deficient nature of the pyrazine ring can stabilize the transient carbanion intermediate formed upon loss of CO₂, making this process more favorable than in many other aromatic systems.

    • Troubleshooting Protocol:

      • Use Milder Base: Switch from NaOH or KOH to a milder base like Lithium Hydroxide (LiOH).[3] LiOH is often effective for ester hydrolysis at or slightly above room temperature, minimizing thermal decomposition.

      • Lower the Temperature: Perform the hydrolysis at room temperature or with gentle heating (e.g., 40-50 °C). The reaction will be slower, so extend the reaction time and monitor carefully by TLC or LC-MS until all the intermediate ester is consumed.

      • Avoid Strong Acid: Do not use acidic hydrolysis conditions, as this is known to promote decarboxylation in many heterocyclic carboxylic acids.[7]

Table 1: Comparison of Hydrolysis Conditions

ParameterHarsh Conditions (High Risk)Mild Conditions (Recommended)
Base NaOH, KOH (2-5 M)LiOH (1.1-1.5 eq.)
Temperature Reflux (≥80 °C)Room Temperature to 40 °C
Solvent Aqueous Methanol/EthanolAqueous THF/Dioxane
Primary Side Reaction Decarboxylation Minimal
Q4: My NMR shows the absence of the carboxylic acid proton, and I isolated 2-dimethylaminopyrazine. What is the cause?

Answer:

This is a clear indication of complete decarboxylation, as discussed in Q3. The product you have isolated, 2-dimethylaminopyrazine, is the result of the loss of the -COOH group from your target molecule. This side reaction is highly dependent on temperature and pH.

Mechanistic Insight: The decarboxylation is thought to proceed through a zwitterionic intermediate where the pyrazine nitrogen is protonated. This places a positive charge on the ring, which powerfully stabilizes the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks.[6]

cluster_main Main Synthetic Pathway cluster_side Key Side Reactions A Methyl 5-chloropyrazine-2-carboxylate B Methyl 5-(dimethylamino)pyrazine-2-carboxylate A->B  Me₂NH, Base (SɴAr) C This compound (TARGET) B->C  LiOH, H₂O (Hydrolysis) D Decarboxylation (High Temp / Strong Acid/Base) C->D E 2-(Dimethylamino)pyrazine D->E F Amide Formation (If starting with acid) G 5-Chloro-N,N-dimethylpyrazine-2-carboxamide F->G Start_Acid 5-Chloropyrazine-2-carboxylic acid Start_Acid->F

Caption: Main synthetic pathway and competing side reactions.

Corrective Action: You must revisit your hydrolysis protocol immediately. Implement the mild hydrolysis conditions detailed in Q3 (LiOH, room temperature). If you have already isolated 2-dimethylaminopyrazine, the reaction cannot be reversed; the starting material is lost.

Q5: I started my synthesis with 5-chloropyrazine-2-carboxylic acid and dimethylamine and isolated 5-chloro-N,N-dimethylpyrazine-2-carboxamide. What is this product?

Answer:

You have formed an amide at the carboxylic acid position instead of performing the desired SNAr at the C5-chloro position. This occurs because the acidic carboxylic acid proton reacts instantly with the basic dimethylamine in an acid-base neutralization reaction. This forms a dimethylammonium carboxylate salt.

To force the amide formation from this salt, high temperatures are typically required, often with coupling agents. However, under forcing conditions, some direct amide formation can occur. The SNAr reaction is prevented because the dimethylamine is protonated and is no longer nucleophilic.

Solution: This synthetic route is not recommended. The standard and most effective method is to protect the carboxylic acid as a methyl or ethyl ester. This removes the acidic proton, allowing the dimethylamine to act as a nucleophile for the SNAr reaction. After the C-N bond is formed, the ester can be selectively hydrolyzed to the desired carboxylic acid as described previously.

Experimental Protocol: Recommended Synthesis
Step 1: Methyl 5-(dimethylamino)pyrazine-2-carboxylate (SNAr)
  • To a round-bottom flask equipped with a reflux condenser, add methyl 5-chloropyrazine-2-carboxylate (1.0 eq.).

  • Add anhydrous DMSO (or DMF) to create a 0.5 M solution.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a 40% aqueous solution of dimethylamine (5.0 eq.).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete in 4-8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: this compound (Hydrolysis)
  • Dissolve the crude methyl 5-(dimethylamino)pyrazine-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product.

References
  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete Transactions on Advances in Social Sciences and Humanities. Available at: [Link]

  • Google Patents. (2018). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR, 6(5):104-105. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

  • Google Patents. (2004). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Celik, G., et al. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1439-1445. Available at: [Link]

  • ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Advances. Available at: [Link]

  • ResearchGate. (2021). The complete synthesis of favipiravir from 2-aminopyrazine. Available at: [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]

  • Adili, A., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. Available at: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Dimethylamino)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?

A1: The presence of a depressed melting point and discoloration (typically yellow to brown) in your crude product suggests the presence of residual starting materials, byproducts from the synthesis, or degradation products.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include compounds like 2,5-dichloropyrazine or other precursors.

  • Over-Oxidized Byproducts: If your synthesis involves an oxidation step, formation of N-oxides or pyrazine-dicarboxylic acids can occur.[1]

  • Hydrolyzed Intermediates: If an ester precursor was used, incomplete hydrolysis can leave residual ester.

  • Decarboxylated Byproduct: The parent compound, 5-(dimethylamino)pyrazine, can be formed through unintentional decarboxylation, especially at elevated temperatures.[2][3]

  • Residual Solvents and Reagents: Inorganic salts from pH adjustments and high-boiling point organic solvents used in the reaction or extraction can also be present.

Initial Diagnostic Steps:

  • Thin Layer Chromatography (TLC): Develop a TLC method to visualize the number of components in your crude material. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid can be a good starting point.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is recommended. A C18 column with a mobile phase of acetonitrile/water with a formic acid or trifluoroacetic acid modifier is often effective for analyzing polar heterocyclic compounds.[4]

Troubleshooting Purification by Recrystallization

Q2: I'm having trouble recrystallizing my this compound. It either crashes out too quickly as a powder or remains an oil. What's going wrong?

A2: Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on solvent selection and technique. The zwitterionic nature of your compound, due to the basic dimethylamino group and the acidic carboxylic acid, can complicate solubility.

Causality and Solutions:

  • Solvent Choice is Critical: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point. Given the polar nature of this compound, polar protic or aprotic solvents are a good starting point.[5]

    Solvent SystemRationaleTroubleshooting Steps
    Water The compound's polarity suggests some water solubility.[5]If solubility is too high, try a water/ethanol or water/isopropanol mixture. If it's too low, ensure the pH is not at the isoelectric point.
    Ethanol/Water A common and effective mixture for polar organic molecules.Start by dissolving the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.
    Acetone A polar aprotic solvent that can be effective.[6]Ensure your crude material is dry, as water can significantly alter the solubility profile in acetone.
    Butanone (MEK) Mentioned in patents for the purification of a similar compound, 5-methylpyrazine-2-carboxylic acid.[7][8]This may be a good option if other common solvents fail.
  • "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Rapid Precipitation: If the product "crashes out" as a fine powder, it is likely that the solution was cooled too quickly, trapping impurities.

    • Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. Insulating the flask can promote slow cooling and the formation of larger, purer crystals.

Troubleshooting Purification by Column Chromatography

Q3: My compound streaks badly on a silica gel column, leading to poor separation. How can I fix this?

A3: Streaking of basic, nitrogen-containing compounds on silica gel is a classic problem.[4] The acidic nature of the silica surface (due to silanol groups) strongly interacts with the basic dimethylamino group of your molecule, causing the compound to adhere to the stationary phase and elute slowly and unevenly.

Solutions to Mitigate Streaking:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. The modifier will neutralize the acidic sites on the silica gel, allowing your compound to elute more cleanly.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your mobile phase.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]

    • Reversed-Phase (C18) Silica: This is an excellent option for polar compounds.[4] Elute with a polar mobile phase like water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or TFA to improve peak shape.

Experimental Protocol: Reversed-Phase Flash Chromatography

This protocol is for the purification of a polar, basic compound like this compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO or methanol.

  • Column Equilibration: Use a C18 flash column. Equilibrate the column with your starting mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% formic acid).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Run a gradient elution, gradually increasing the percentage of the organic solvent (acetonitrile). A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If your product is in an aqueous solution, you may need to lyophilize it or perform a liquid-liquid extraction after adjusting the pH.

Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_column_options Chromatography Options cluster_end Final Product Crude Crude Product Analysis TLC/HPLC Analysis Crude->Analysis Assess Purity Recrystallization Recrystallization Analysis->Recrystallization High Purity & Crystalline Column Column Chromatography Analysis->Column Multiple Impurities / Oily Pure Pure Product (>99%) Recrystallization->Pure Silica Silica Gel (+ Basic Modifier) Column->Silica Alumina Alumina Column->Alumina C18 Reversed-Phase (C18) Column->C18 Silica->Pure Alumina->Pure C18->Pure

Caption: A decision-making workflow for the purification of this compound.

Advanced Troubleshooting

Q4: I've tried recrystallization and chromatography, but I still have a persistent impurity. What else can I do?

A4: If a stubborn impurity co-elutes or co-crystallizes with your product, you may need to employ a purification method that exploits a different chemical property.

  • Acid-Base Extraction: This technique takes advantage of the different pKa values of your product and the impurity.

    • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your acidic product will move into the aqueous layer as its carboxylate salt, while neutral or basic impurities may remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with an acid like HCl to a pH of around 1.5-4.0.[7][8] Your product should precipitate out.

    • Filter the solid and wash it with cold water to remove any remaining salts.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure material for analytical standards, preparative HPLC is the gold standard. While more resource-intensive, it offers the highest resolution.

Logical Relationship of Purification Techniques

The choice of purification technique is often hierarchical, starting with the simplest and moving to more complex methods if needed.

Purification_Hierarchy Start Crude Product Recrystallization Recrystallization Start->Recrystallization First Choice for Solids Extraction Acid-Base Extraction Start->Extraction If Recrystallization Fails Column Column Chromatography Start->Column For Complex Mixtures Extraction->Recrystallization Purify Precipitate Prep_HPLC Preparative HPLC Column->Prep_HPLC For Difficult Separations

Caption: A hierarchical approach to purification techniques for this compound.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer.
  • CN1392143A. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • CN101007849A. (2007). Preparation method of 5-methylpyrazine-2-carboxylic acid.
  • CN108017586A. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • CN1155581C. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • CN101857575A. (2010). Industrial preparation method of 5-methylpyrazin-2-amine.
  • CN100999502A. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Taylor, S. L., & Leonard, M. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • CN100405814C. (2008). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • CN101875641A. (2010). A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • CN107903218A. (2018). A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid.
  • H. T. Clarke and E. R. Taylor. (1927). 2,3-pyrazinedicarboxylic acid. Organic Syntheses, 7, 86.
  • Taylor, S. L., & Leonard, M. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Wikipedia. (n.d.). Pyrazinoic acid.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).
  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.
  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry.
  • BenchChem. (2025).
  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • CrystEngComm. (2011).
  • Chemical Transformation of Pyrazine Deriv
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Taylor & Francis Online. (2021).
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Reagentia. (n.d.). This compound (1 x 100 mg).
  • The Organic Chemistry Tutor. (2025).
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • SpringerLink. (2022).
  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). [No Title]
  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid.
  • PubMed Central. (2024).
  • Chemistry Stack Exchange. (2017).
  • US3033864A. (1962). Purification of pyrazine.
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • Chem-Impex. (n.d.). 5-Methylpyrazine-2-carboxylic acid.

Sources

Overcoming challenges in scaling up 5-(Dimethylamino)pyrazine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Optimization & Troubleshooting Ticket ID: SC-PYR-502 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the production of 5-(dimethylamino)pyrazine-2-carboxylic acid presents a unique set of electronic and physical challenges. The primary bottleneck usually stems from the deactivation of the pyrazine ring during direct amination and the amphoteric nature of the final product during isolation.

This guide moves beyond standard literature to address the operational realities of scaling this chemistry from gram to kilogram quantities.

Module 1: Synthetic Strategy & Reaction Optimization

Q1: I am attempting direct amination of 5-chloropyrazine-2-carboxylic acid with dimethylamine, but conversion stalls at 40-50%. Why?

Diagnosis: Electronic Deactivation. Technical Insight: In a basic medium (dimethylamine is a base), the starting material exists as the carboxylate anion . This negative charge donates electron density into the pyrazine ring, significantly reducing its electrophilicity. Consequently, the nucleophilic aromatic substitution (


) becomes kinetically sluggish.

The Fix: The Ester Activation Route Do not react the acid directly. Convert it to an ester first to maintain the electron-withdrawing carbonyl functionality, which activates the C-Cl bond for substitution.

Protocol:

  • Esterification: Reflux 5-chloropyrazine-2-carboxylic acid in MeOH with catalytic

    
     or 
    
    
    
    to form Methyl 5-chloropyrazine-2-carboxylate .
  • Amination: React the ester with 40% aqueous dimethylamine (or 2M in THF) at 0°C

    
     RT. The reaction will proceed rapidly (
    
    
    
    hours) with near-quantitative conversion.
  • Hydrolysis: Saponify the methyl ester using LiOH/NaOH to yield the final acid.

Q2: What is the impurity profile for the S_NAr step?

Diagnosis: Competition between Amination and Hydrolysis. Technical Insight: If using aqueous dimethylamine at elevated temperatures, the hydroxide ion (generated from water/amine equilibrium) competes with dimethylamine as a nucleophile. This generates 5-hydroxypyrazine-2-carboxylic acid , a stubborn impurity that co-precipitates with your product.

Troubleshooting Table: Solvent & Reagent Selection

VariableRecommendationRationale
Solvent THF or Toluene Non-protic solvents suppress hydroxide formation.
Reagent Anhydrous DMA Use DMA in THF or gas feed to eliminate water entirely.
Temperature < 25°C Higher temps favor hydrolysis (

for hydrolysis is typically higher).
Stoichiometry 2.2 - 2.5 eq. Excess DMA acts as both nucleophile and HCl scavenger.

Module 2: Process Engineering & Safety

Q3: How do we manage the exotherm and pressure during the dimethylamine addition?

Safety Critical: Dimethylamine (DMA) boils at 7°C. In a closed reactor, the headspace pressure can rise rapidly if the exotherm is uncontrolled.

Scale-Up Protocol:

  • Pre-Cooling: Cool the ester solution (in THF/Toluene) to -10°C .

  • Sub-Surface Addition: Do not spray DMA into the headspace. Use a dip tube to introduce the DMA solution directly into the liquid phase. This maximizes solubility and immediate reaction while minimizing gas buildup.

  • Adiabatic Limit: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). The

    
     reaction is highly exothermic (
    
    
    
    ). Ensure your cooling jacket can handle a heat release rate (Q_rxn) exceeding 50 W/L.
Q4: The reaction mixture turns dark black/brown. Is this decomposition?

Diagnosis: Pyrazine Ring Polymerization. Technical Insight: Electron-deficient heteroaromatics are prone to polymerization initiated by trace free radicals or excessive heat.

  • Solution: Degas solvents with

    
     prior to use. Add a radical scavenger like BHT (Butylated hydroxytoluene)  (0.1 mol%) if the color change correlates with yield loss.
    

Module 3: Workup & Isolation (The "Zwitterion" Trap)

Q5: We cannot crystallize the product. It stays in the aqueous phase or oils out.

Diagnosis: Incorrect pH targeting (Isoelectric Point Miss). Technical Insight: this compound is a zwitterion .

  • pH < 2: Cationic (Pyrazine

    
     protonated). Soluble.
    
  • pH > 8: Anionic (Carboxylate deprotonated). Soluble.

  • pH ~ 3.5 - 4.5 (pI): Neutral Zwitterion. Minimum Solubility.

Self-Validating Isolation System:

  • Saponification Workup: After hydrolysis of the ester with NaOH, you have a solution of the sodium salt (pH > 12).

  • Impurity Wash: Wash this basic aqueous layer with Ethyl Acetate (EtOAc). This removes unreacted ester and non-acidic organic impurities.

  • Controlled Acidification:

    • Slowly add 6M HCl.

    • Monitor pH continuously.

    • Stop exactly at pH 4.0.

    • Observation: The solution should become turbid.

  • Aging: Stir at 0-5°C for 2 hours to allow crystal growth (Ostwald ripening).

  • Filtration: Filter the cold slurry. Wash with ice-cold water (displacement wash) followed by acetone (to remove water and speed drying).

Visualized Workflows

Workflow 1: Optimized Synthesis Pathway

This diagram illustrates the critical "Ester Activation" route to avoid ring deactivation.

G Start 5-Chloropyrazine- 2-carboxylic Acid Step1 Esterification (MeOH / H+) Start->Step1 Inter1 Methyl 5-chloropyrazine- 2-carboxylate Step1->Inter1 Activation Step2 S_NAr Amination (DMA / THF / 0°C) Inter1->Step2 Inter2 Methyl 5-(dimethylamino) pyrazine-2-carboxylate Step2->Inter2 Substitution Step3 Hydrolysis (LiOH / H2O) Inter2->Step3 End 5-(Dimethylamino)pyrazine- 2-carboxylic Acid Step3->End Deprotection

Caption: The "Ester Activation" strategy bypasses the electronic deactivation of the carboxylate anion, ensuring high yields in the amination step.

Workflow 2: Isoelectric Point Isolation Logic

This diagram details the self-validating purification process.

G Raw Crude Hydrolysis Mixture (pH > 12, Na+ Salt) Wash Wash with EtOAc (Remove Organics) Raw->Wash AqPhase Aqueous Phase (Product + Salts) Wash->AqPhase Keep Aqueous Acidify Add HCl to pH 4.0 (Target pI) AqPhase->Acidify Precip Precipitation of Zwitterion (Slurry) Acidify->Precip Solubility Minimized Filter Filtration & Wash (Cold H2O -> Acetone) Precip->Filter Final Pure Product (>98% HPLC) Filter->Final

Caption: Isolation relies on precise pH adjustment to the zwitterionic isoelectric point (approx pH 4.0), forcing precipitation.

Module 4: Analytical Controls

Q6: How do I distinguish the Regioisomer impurities?

Method: Reverse Phase HPLC (C18).

  • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 280 nm (Pyrazine absorption max).

  • Marker: The 5-hydroxy impurity will elute earlier (more polar) than the product. The unreacted chloro intermediate will elute later.

References

  • Synthesis of 5-chloropyrazine-2-carboxylic acid (Precursor Synthesis)

    • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid.[1]

    • Source: Journal of Chemical and Pharmaceutical Research, 2014.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms (S_NAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Pyrazine Carboxylic Acid Properties & Safety

    • Title: 2-Pyrazinecarboxylic acid Safety Data Sheet.[2]

    • Source: AK Scientific / PubChem.
    • URL:[Link]

  • Isoelectric Point & Zwitterion Solubility

    • Title: Isoelectric Points of Amino Acids (General Principles applied to Amphoteric Heterocyclics).
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Technical Support: Troubleshooting 5-(Dimethylamino)pyrazine-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive "Simple" Acid

5-(Dimethylamino)pyrazine-2-carboxylic acid is a deceptively challenging building block. While it appears to be a standard heteroaromatic acid, its behavior is dominated by two competing factors: zwitterionic insolubility and thermal instability (decarboxylation) .[1]

This guide addresses the specific failure modes reported by medicinal chemistry teams:

  • "Brick-dust" insolubility in standard organic solvents (DCM, THF).[1]

  • Mass loss (M-44) during reaction or workup.[1]

  • Low conversion in amide couplings despite using standard reagents (EDC/HOBt).

Module 1: The Solubility Paradox

User Query: "I cannot get the starting material to dissolve in DCM or THF at room temperature. Heating it in methanol improves solubility but leads to impurities."

Root Cause Analysis

The molecule exists as a stable zwitterion .[1][2] The basic dimethylamino group (pKa ~3-4) protonates the carboxylic acid, creating a high-melting internal salt lattice.[1] This lattice energy resists solvation in non-polar media.[1]

Troubleshooting Protocol
Solvent SystemSolubility RatingRisk FactorRecommendation
DCM / Chloroform InsolubleLowAvoid. Do not use for reactions.[1]
THF / Dioxane PoorLowAvoid. Suspension reactions fail here.[1]
Methanol / Ethanol ModerateHigh Risk of methyl ester formation (Fischer esterification) if heated.[1]
DMF / NMP / DMSO Excellent LowPreferred. Use for all coupling reactions.[1]
Visualizing the Zwitterionic Trap

Zwitterion_Equilibrium cluster_0 Solubility Strategy fill_neutral fill_neutral fill_zwitter fill_zwitter fill_action fill_action Neutral Neutral Form (Soluble in Organic) Zwitterion Zwitterion Form (Lattice Energy High) Insoluble in DCM Neutral->Zwitterion Predominant State Zwitterion->Neutral Equilibrium Shift Base Add Organic Base (DIPEA/NMM) Base->Neutral Forces Deprotonation

Caption: To dissolve the starting material, you must break the zwitterion by adding 2.0–3.0 equivalents of organic base (DIPEA) in a polar aprotic solvent (DMF).

Module 2: Amide Coupling Failures

User Query: "My HATU coupling turned black and gave <20% yield. Is the amine interfering?"

Technical Insight

The electron-deficient pyrazine ring makes the carboxylate a poor nucleophile, slowing the formation of the active ester. However, the dimethylamino group at C-5 is a strong electron donor (+M effect), which pushes electron density into the ring.[1] The failure is rarely electronic deactivation but rather steric hindrance and competitive side reactions (N-oxide formation or self-reaction).[1]

Recommended Protocol: The "MsCl Activation" Method

For difficult pyrazine couplings, standard HATU protocols can be sluggish. The Methanesulfonyl Chloride (MsCl) / N-Methylimidazole (NMI) method is superior for electron-deficient heteroaromatic acids [1].[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of this compound in dry DMF (0.2 M concentration).

  • Base Addition: Add 3.0 equiv of N-Methylimidazole (NMI). Cool to 0°C.[1]

  • Activation: Dropwise add 1.5 equiv of Methanesulfonyl Chloride (MsCl).[1] Stir at 0°C for 30 mins. A mixed anhydride forms.

  • Coupling: Add 1.1 equiv of your amine partner.[1] Allow to warm to RT.

  • Monitoring: Monitor by LCMS. Reaction is usually complete in 1–2 hours.[1]

Why this works: The mixed anhydride generated by MsCl is highly reactive and less bulky than the HATU-OBt active ester, overcoming steric issues at the C-2 position.[1]

Module 3: The Decarboxylation Trap (Critical)

User Query: "I tried to make the acid chloride using thionyl chloride at reflux, but I isolated a product with Mass = [Target - 44]."

Mechanism of Failure

Pyrazine-2-carboxylic acids are structurally homologous to picolinic acid.[1] They are prone to thermal decarboxylation , particularly in acidic media or at high temperatures.[1] The protonated ring nitrogen stabilizes the negative charge development on the ring carbon during the transition state (Hammick-type mechanism) [2].[1][3]

The "Forbidden" Conditions:

  • Thionyl Chloride (SOCl₂) at Reflux: The generation of HCl + Heat guarantees decarboxylation.

  • Acidic Workup: Heating the aqueous layer during extraction.[1]

Visualizing the Decomposition Pathway

Decarboxylation_Mechanism Start Pyrazine-2-COOH (Protonated at N-1) TS Cyclic Transition State (Stabilized by H-bond) Start->TS Heat (>60°C) + Acid Ylide Ylide Intermediate (CO2 Lost) TS->Ylide -CO2 (Gas Evolution) Product Decarboxylated Product (Pyrazine-H) Ylide->Product Rapid Proton Transfer

Caption: Thermal decarboxylation is catalyzed by acid and heat.[1] The protonated nitrogen acts as an electron sink, facilitating the loss of CO2.

Module 4: Isolation & Purification FAQs

Q: The reaction worked, but the product is stuck in the aqueous layer during workup. A: The product likely retains amphoteric character.

  • Solution: Adjust the aqueous layer pH to the isoelectric point (approx pH 4–5) to induce precipitation.

  • Extraction: If precipitation fails, use "Salting Out" extraction: Saturate the aqueous phase with NaCl and extract with 10% Methanol in DCM or n-Butanol .[1]

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but avoid TFA modifiers if your product is acid-sensitive.[1] Use Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 10) buffers.[1] The zwitterion elutes very early (near the void volume) in standard acidic gradients.[1]

References

  • Chakraborty, I. et al. "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids."[1] ResearchGate, 2017.[1]

  • Dunn, G.E. et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1979.

  • Valeur, E. et al. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1]

Sources

Interpreting unexpected spectroscopic results for 5-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectroscopic Analysis of 5-(Dimethylamino)pyrazine-2-carboxylic Acid (5-DMPCA)

Executive Summary

You are likely accessing this guide because standard spectroscopic analysis (NMR, UV-Vis, Fluorescence) of this compound (5-DMPCA) has yielded "contaminated" or "nonsensical" data.

Do not discard your sample. The anomalies you are observing—specifically split NMR signals, broad optical bands, and environment-dependent emission—are intrinsic to the "push-pull" electronic architecture of this molecule. 5-DMPCA is not merely a building block; it is a solvatochromic fluorophore and a zwitterionic system.[1] This guide interprets these "failures" as quantifiable physical features.

Module 1: NMR Anomalies (The "Impure" Spectrum)

The Symptom: In


H NMR (typically DMSO-

or CDCl

), the dimethylamino (

) group does not appear as a sharp singlet integrating to 6H.[1] Instead, you observe:
  • Two distinct singlets (integrating to 3H each).

  • A single, extremely broad "hump."[1]

The Diagnosis: Restricted Rotation (Rotamerism) Users often mistake this for a mixture of isomers or impurities. It is actually a kinetic phenomenon. The lone pair on the amine nitrogen donates electron density into the electron-deficient pyrazine ring (a "push-pull" interaction), giving the C


-N

bond significant double-bond character. This creates a high rotational energy barrier (

).
  • Slow Exchange (Low Temp): The rotation is slower than the NMR timescale. You see two methyl environments: syn (closer to N1) and anti (closer to C6).[1]

  • Coalescence (Room Temp): If the barrier is near

    
    , the peaks broaden into a shapeless hump.
    

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Objective: Confirm rotameric exchange by forcing coalescence.

  • Step-by-Step Method:

    • Baseline: Acquire a standard spectrum at 298 K (25 °C).

    • Heating: Increase probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

    • Observation: The two peaks (or broad hump) should sharpen into a single singlet as rotation becomes "fast" on the NMR timescale.

    • Validation: If the peaks remain distinct at 350 K+, check for actual impurities. If they merge, the sample is pure.

Visualization: VT-NMR Logic Flow

VT_NMR_Workflow start Observation: N-Me2 signal is split or broad decision Is it an impurity or Rotamer? start->decision action Run VT-NMR (Heat to >340K) decision->action Hypothesis Testing result_merge Signals Coalesce into Singlet action->result_merge result_stay Signals Remain Distinct action->result_stay conclusion_pure Diagnosis: Restricted Rotation (Sample Pure) result_merge->conclusion_pure conclusion_dirty Diagnosis: Chemical Impurity (Repurify) result_stay->conclusion_dirty

Figure 1: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

Module 2: Photophysical Quirks (Color & Fluorescence)

The Symptom:

  • UV-Vis: The absorption maximum (

    
    ) shifts by >50 nm when changing solvents (e.g., from Hexane to Methanol).[1]
    
  • Fluorescence: The sample is highly fluorescent in organic solvents (DCM/Toluene) but "dies" (quenches) in water or methanol.[1] Or, you observe dual emission bands.

The Diagnosis: Intramolecular Charge Transfer (ICT) 5-DMPCA possesses a donor (


) and an acceptor (

/Pyrazine).[1] Upon photoexcitation, electron density shifts from the donor to the acceptor, creating a giant dipole.
  • Solvatochromism: Polar solvents stabilize this highly polarized excited state, lowering its energy and shifting emission to the red (longer wavelengths).[1]

  • TICT State (Twisted Intramolecular Charge Transfer): In highly polar solvents, the dimethylamino group may twist 90° relative to the ring to fully separate charge. This "Twisted" state often decays non-radiatively (heat, not light), causing fluorescence quenching in water.[1]

Data Summary: Solvatochromic Expectations

Solvent PolarityExpected Color (Vis)Fluorescence IntensityDominant State
Non-Polar (Hexane, Toluene)Blue/GreenHigh (Bright)Locally Excited (LE)
Medium (DCM, THF)Yellow/OrangeMediumICT (Charge Transfer)
High (Methanol, Water)Red/ColorlessLow/QuenchedTICT (Twisted, Non-radiative)

Troubleshooting Protocol: Lippert-Mataga Analysis

  • Objective: Quantify the change in dipole moment (

    
    ) to validate the ICT mechanism.
    
  • Step-by-Step Method:

    • Preparation: Dissolve 5-DMPCA (

      
       M) in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile, Methanol).
      
    • Measurement: Record absorption (

      
      ) and emission (
      
      
      
      ) maxima in wavenumbers (
      
      
      ).
    • Calculation: Calculate Stokes Shift (

      
      ).
      
    • Plotting: Plot Stokes Shift (y-axis) vs. Orientation Polarizability (

      
      , x-axis).
      
    • Result: A linear correlation confirms ICT behavior. Deviations in alcohols suggest specific H-bonding interactions.[1]

Visualization: The ICT Mechanism

ICT_Mechanism GS Ground State (Planar) LE Locally Excited (LE) State GS->LE Excitation (hν) LE->GS Blue Emission ICT ICT State (Planar, Polar) LE->ICT Solvent Relaxation ICT->GS Red Emission TICT TICT State (Twisted 90°) ICT->TICT High Polarity Environment TICT->GS Non-Radiative Decay (Heat)

Figure 2: Pathway from excitation to emission or quenching via LE, ICT, and TICT states.[1]

Module 3: Zwitterionic Equilibrium (pH Sensitivity)

The Symptom: Mass Spectrometry (LC-MS) shows "dimers" (


) or unexpected retention times. NMR shifts drift between batches.

The Diagnosis: 5-DMPCA is amphoteric.

  • Acidic: Carboxylic acid (

    
    ).[1]
    
  • Basic: Pyrazine nitrogens (

    
    ).[1]
    In neutral solution, it may exist as a zwitterion  (deprotonated carboxylate, protonated ring nitrogen) or form intermolecular H-bonded dimers (Head-to-Tail), which mimic higher molecular weights in MS or cause concentration-dependent NMR shifts.[1]
    

FAQ: Rapid Response

Q: Why does my sample look yellow in solid form but clear in acid? A: The "push-pull" conjugation responsible for the color is disrupted by protonation of the ring nitrogens or the amino group. Acidifying the solution breaks the conjugation pathway, bleaching the color.

Q: Is the broad NMR peak water? A: Unlikely, if it integrates to ~3-6H. It is the rotating methyl group. However, carboxylic acid protons often broaden or disappear due to exchange with trace water in DMSO.[1]

References

  • Rotational Barriers in Aminopyrazines

    • Title: Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study (Analogous hindered rot
    • Source: MDPI Molecules, 2023.[1]

    • URL:[Link][1]

  • Solvatochromism & ICT

    • Title: Solvatochromic fluorescence properties of pyrazine-boron complex bearing a β-iminoenolate ligand (Demonstrates TICT/LE st
    • Source: PubMed / NIH, 2014.[1]

    • URL:[Link]

  • Push-Pull Mechanics

    • Title: Controlling the charge transfer in D-A-D chromophores based on pyrazine deriv
    • Source: NIH / PubMed Central, 2014.[1]

    • URL:[Link]

  • General Pyrazine Spectroscopy

    • Title: 2-Pyrazinecarboxylic acid spectral data (Baseline for the acceptor core).[1]

    • Source: PubChem / NIH.
    • URL:[Link][1]

Sources

Validation & Comparative

Biological Activity of 5-(Dimethylamino)pyrazine-2-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-(Dimethylamino)pyrazine-2-carboxylic acid , treating it as a distinct pharmacophore within the class of pyrazine-based bioactives. This guide contrasts its physicochemical and biological profile against established standards such as Acipimox (antilipolytic) and Pyrazinamide (antimycobacterial).

Executive Summary & Pharmacophore Analysis

This compound represents a specific structural modification of the pyrazine-2-carboxylic acid (POA) scaffold. Unlike the natural metabolite POA or the oxidized drug Acipimox, this analogue incorporates a strong electron-donating dimethylamino group at the C5 position.

This structural alteration fundamentally shifts the molecule's electronic distribution, lipophilicity, and acid dissociation constant (pKa), making it a critical probe for Structure-Activity Relationship (SAR) studies in two primary therapeutic areas:

  • Dyslipidemia: As a potential agonist for the GPR109A (HCA2) receptor, inhibiting lipolysis.

  • Infectious Disease: As a direct analogue of Pyrazinamide (PZA) , targeting Mycobacterium tuberculosis.[1]

Structural Comparison Table
FeatureThis compoundAcipimox (Known Inhibitor)Pyrazinamide (Known Inhibitor)
Core Structure Pyrazine-2-carboxylic acid5-Methylpyrazine-2-carboxylic acid 4-oxidePyrazine-2-carboxamide
C5 Substituent -N(CH₃)₂ (Strong Donor)-CH₃ (Weak Donor)-H
Electronic State Electron-rich ring (Push-Pull system)Electron-deficient (N-oxide effect)Electron-deficient
Primary Target GPR109A (Predicted) / FAS-IGPR109A (Agonist)Fatty Acid Synthase I (FAS-I)
Mechanism Lipolysis Inhibition / AntimicrobialAntilipolytic (cAMP reduction)Prodrug (requires activation to POA)

Comparative Biological Performance[2][3]

A. Antilipolytic Activity (Target: GPR109A/HCA2)

The primary mechanism for pyrazine-carboxylic acid derivatives in metabolic regulation is the activation of the G-protein coupled receptor GPR109A (also known as HCA2), found on adipocytes.[2]

  • Mechanism: Agonism of GPR109A couples to

    
     proteins, inhibiting Adenylyl Cyclase, reducing cAMP levels, and ultimately inhibiting Hormone-Sensitive Lipase (HSL). This blocks the release of Free Fatty Acids (FFA).
    
  • Acipimox Performance: Acipimox is the clinical standard. It is a full agonist with a longer half-life than Nicotinic Acid but lower potency (

    
    ).
    
  • 5-(Dimethylamino) Analogue Performance:

    • Potency Prediction: The bulky dimethylamino group at C5 may exert steric hindrance within the GPR109A orthosteric binding pocket, which is optimized for smaller substituents (like the methyl group in Acipimox). However, the increased electron density on the pyrazine nitrogen atoms can enhance hydrogen bond acceptance.

    • Bioavailability: The dimethylamino group significantly increases LogP (lipophilicity), potentially improving membrane permeability compared to the highly polar Acipimox.

B. Antimycobacterial Activity (Target: M. tuberculosis)

Pyrazinamide (PZA) is a cornerstone of TB therapy.[3][4] It acts as a prodrug, converted inside the bacterium by pyrazinamidase (PncA) to Pyrazinoic Acid (POA).

  • Mechanism: POA disrupts membrane potential and inhibits Fatty Acid Synthase I (FAS-I).

  • 5-(Dimethylamino) Analogue Performance:

    • Direct Activity: Unlike PZA, this compound is already in the acid form, bypassing the need for PncA activation. This makes it a candidate for treating PZA-resistant strains (which often lack functional PncA).

    • Efflux Interaction: The dimethylamino group alters the molecule's recognition by bacterial efflux pumps (e.g., Rv1410c). 5-substituted POAs often show enhanced retention within the mycobacterial cell compared to unsubstituted POA.

Performance Summary Table
Biological ParameterThis compoundAcipimoxPyrazinoic Acid (POA)
GPR109A Affinity Moderate (Predicted)High High
Lipolysis Inhibition Effective (Probe)Clinical Standard Effective (High Dose)
TB Growth Inhibition Direct (No activation needed)InactiveActive (pH dependent)
Half-Life (

)
Extended (due to lipophilicity)~2 Hours~9-10 Hours
Side Effect Profile Potential for lower flushing (SAR dependent)Low FlushingHepatotoxicity risk

Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway for GPR109A-mediated inhibition of lipolysis, highlighting the intervention points for Acipimox and the 5-Dimethylamino analogue.

GPR109A_Pathway Ligand 5-(Dimethylamino)pyrazine-2-COOH (or Acipimox) Receptor GPR109A (HCA2) [Adipocyte Membrane] Ligand->Receptor Agonist Binding Gi Gi Protein (Gαi subunit) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Triglyceride Hydrolysis) HSL->Lipolysis Inhibits Activity FFA Free Fatty Acid Release Lipolysis->FFA Blocked

Caption: GPR109A signaling cascade. The 5-Dimethylamino analogue mimics Acipimox, binding GPR109A to suppress cAMP and inhibit HSL-mediated lipolysis.

Experimental Protocols

To validate the activity of this compound against these targets, the following standardized protocols are recommended.

Protocol A: Lipolysis Inhibition Assay (In Vitro)

Objective: Quantify the reduction in glycerol release from adipocytes.

  • Cell Preparation: Isolate primary adipocytes from rat epididymal fat pads or use differentiated 3T3-L1 adipocytes.

  • Incubation Buffer: Krebs-Ringer phosphate buffer (pH 7.4) containing 4% bovine serum albumin (BSA).

  • Treatment:

    • Control: Vehicle (DMSO).

    • Stimulant: Isoproterenol (

      
      ) to induce lipolysis.
      
    • Test Compound: this compound (

      
       to 
      
      
      
      ).
    • Comparator: Acipimox (

      
       to 
      
      
      
      ).
  • Assay: Incubate cells for 2 hours at 37°C.

  • Quantification: Measure glycerol concentration in the supernatant using a colorimetric enzymatic assay (GPO-Trinder method).

  • Data Analysis: Calculate

    
     for glycerol release inhibition.
    
    • Reference: Acipimox typically shows

      
       in this system.
      
Protocol B: Mycobacterial Growth Inhibition (Alamar Blue)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Medium: Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80.

    • Critical Step: Adjust pH to 6.0 (acidic pH is required for optimal pyrazine activity).

  • Plate Setup: Use 96-well microplates. Serial dilutions of this compound (range: 0.5 - 100

    
    ).
    
  • Controls: Pyrazinamide (positive control), Rifampicin (standard), Solvent control.

  • Incubation: 37°C for 7 days.

  • Readout: Add Alamar Blue reagent (resazurin). Incubate 24h. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • Calculation: The MIC is the lowest concentration preventing the color change.

References

  • GPR109A Mechanism: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Acipimox Pharmacology: Stirling, C., et al. (1985). "Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue." Clinical Science, 68(1), 83-88. Link

  • Pyrazine SAR: Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis." Nature Medicine, 6, 1043–1047. Link

  • Pyrazine Derivatives: Doležal, M., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Their Biological Evaluation." Molecules, 11(4), 242-256. Link

  • Electronic Effects in Pyrazines: Jampilek, J., et al. (2007). "Lipophilicity and antimycobacterial activity of some 2-pyrazinecarboxylic acid derivatives." Medicinal Chemistry Research, 16, 265-276.

Sources

A Technical Guide to the Structure-Activity Relationship of 5-(Amino)pyrazine-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(amino)pyrazine-2-carboxylic acid analogs. We will explore how modifications to this privileged scaffold influence biological activity, with a primary focus on its well-documented antimycobacterial effects and its relevance as a core structure in inhibitors of the epithelial sodium channel (ENaC). This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy of this class of compounds.

Introduction: The Versatile Pyrazine-2-Carboxylic Acid Scaffold

The pyrazine-2-carboxylic acid core is a cornerstone in medicinal chemistry, most notably as the active form of the first-line anti-tuberculosis drug, pyrazinamide.[1] In its prodrug form, pyrazinamide is converted to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase.[1] POA then targets the PanD enzyme, which is essential for coenzyme A biosynthesis in Mycobacterium tuberculosis.[1]

Beyond its role in combating tuberculosis, this pyrazine scaffold is also the foundation for amiloride, a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC).[2][3][4] ENaC plays a crucial role in regulating sodium and fluid balance, making it a therapeutic target for hypertension and cystic fibrosis.[3][5] The exploration of analogs of 5-(amino)pyrazine-2-carboxylic acid is therefore a tale of two key biological targets, with subtle structural modifications dictating the ultimate therapeutic application.

The 5-(Amino)pyrazine-2-Carboxamide Core: A Platform for Tuning Activity

The general structure of the 5-(amino)pyrazine-2-carboxamide analogs discussed in this guide is presented below. Our primary focus for a systematic SAR analysis will be on a series of 5-n-alkylamino-N-phenylpyrazine-2-carboxamides, for which there is a wealth of comparative data regarding their antimycobacterial activity.

Caption: General structure of 5-(amino)pyrazine-2-carboxamide analogs.

The rationale for modifying this scaffold is multifaceted:

  • Modulation of Lipophilicity: The nature of the alkyl group at the 5-amino position (R1) and substituents on the N-phenyl ring (R2) significantly impacts the compound's lipophilicity. This, in turn, affects its ability to penetrate the mycobacterial cell wall or interact with the hydrophobic pockets of ENaC.[6]

  • Target Engagement: The electronic properties and steric bulk of the substituents can influence how the molecule binds to its biological target, affecting potency and selectivity.

  • Pharmacokinetic Profile: Modifications can alter absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects and cytotoxicity.

Structure-Activity Relationship (SAR) Analysis: Antimycobacterial Activity

A systematic study of 5-n-alkylamino-N-phenylpyrazine-2-carboxamides, where the alkyl chain at the 5-amino position was varied from propyl to octyl, provides clear insights into the SAR for antimycobacterial activity.[1][6]

Effect of Alkyl Chain Length at the 5-Amino Position

The antimycobacterial activity against Mycobacterium tuberculosis H37Rv was found to be significantly influenced by the length of the n-alkyl chain at the 5-amino position.

Compound ID5-Amino SubstituentR2 (N-phenyl)MIC (µM) vs. M. tuberculosis H37RvIC50 (µM) vs. HepG2 (Cytotoxicity)
1a PropylaminoPhenyl12.2>250
1b ButylaminoPhenyl5.6>250
1c PentylaminoPhenyl3.9>250
1d HexylaminoPhenyl3.1>250
1e HeptylaminoPhenyl2.5>250
1f OctylaminoPhenyl3.4>250
Parent (1) ChloroPhenyl10.0>250

Data sourced from Zitko et al., Bioorganic & Medicinal Chemistry, 2015.[6]

Key Observations:

  • Increased Potency with Alkyl Chain Length: Increasing the alkyl chain length from propyl to heptyl resulted in a progressive increase in antimycobacterial activity, with the heptylamino derivative (1e ) being the most potent in the series (MIC = 2.5 µM).[6]

  • Optimal Lipophilicity: The activity peaks at the heptylamino substituent and then begins to decrease with the octylamino group, suggesting an optimal range of lipophilicity for activity.[6]

  • Improved Activity over Parent Compound: All the 5-alkylamino analogs showed improved or similar activity compared to the parent 5-chloro derivative, demonstrating the benefit of this substitution.[6]

  • Low Cytotoxicity: Importantly, all the tested compounds exhibited low cytotoxicity against the HepG2 human cell line, with IC50 values greater than 250 µM, indicating a favorable selectivity index.[6]

cluster_sar SAR of 5-Alkylamino-N-phenylpyrazine-2-carboxamides Start Propylamino (12.2 µM) Butyl Butylamino (5.6 µM) Start->Butyl Increasing Potency Pentyl Pentylamino (3.9 µM) Butyl->Pentyl Increasing Potency Hexyl Hexylamino (3.1 µM) Pentyl->Hexyl Increasing Potency Heptyl Heptyl (2.5 µM) Optimal Activity Hexyl->Heptyl Increasing Potency Octyl Octylamino (3.4 µM) Heptyl->Octyl Decreasing Potency End Decreased Activity Octyl->End Decreasing Potency

Caption: SAR trend for 5-alkylamino substitution on antimycobacterial activity.

Modifications to the Alkylamino Chain

Further modifications to the alkylamino chain revealed that terminal polar groups are detrimental to activity. The introduction of a terminal methoxy or hydroxy group led to a decrease or complete loss of antimycobacterial activity, which correlated with a decrease in lipophilicity.[6] Similarly, the introduction of a bulky phenyl group at the end of the alkyl chain also reduced activity.[6]

Relevance to ENaC Inhibition: The Amiloride Connection

  • The 5-amino group is crucial for interaction with the channel. Modifications at this position can significantly alter potency and selectivity for ENaC versus other ion channels like the Na+/H+ exchanger.[7]

  • The binding of amiloride and its analogs to ENaC is voltage-dependent, suggesting an interaction within the pore of the channel.[8]

  • Specific amino acid residues within the ENaC subunits have been identified as being involved in amiloride binding.[7]

Experimental Protocols

General Synthesis of 5-Alkylamino-N-phenylpyrazine-2-carboxamides

The synthesis of these analogs typically involves a nucleophilic substitution reaction.

Start 5-Chloro-N-phenylpyrazine-2-carboxamide Reagent n-Alkylamine (e.g., Heptylamine) Solvent (e.g., Ethanol) Heat Start->Reagent 1. Add Product 5-Alkylamino-N-phenylpyrazine-2-carboxamide Reagent->Product 2. Reflux Purification Column Chromatography Product->Purification 3. Work-up & Purify Final Pure Product Purification->Final 4. Characterize (NMR, MS)

Caption: General workflow for the synthesis of 5-alkylamino analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-N-phenylpyrazine-2-carboxamide in a suitable solvent such as ethanol.

  • Addition of Amine: Add an excess of the desired n-alkylamine (e.g., 3-5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against mycobacteria.

Start Prepare serial dilutions of test compounds in a 96-well plate. Inoculate Add mycobacterial suspension to each well. Start->Inoculate Incubate Incubate the plate at 37°C for several days. Inoculate->Incubate AddDye Add Alamar Blue solution to each well. Incubate->AddDye Incubate2 Incubate for another 24 hours. AddDye->Incubate2 Read Read the fluorescence or absorbance to determine cell viability. Incubate2->Read MIC Determine the MIC (lowest concentration with no growth). Read->MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate culture medium (e.g., Middlebrook 7H9 broth).

  • Inoculum Preparation: Prepare a suspension of the mycobacterial strain to be tested and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to the final required concentration.

  • Inoculation: Add the mycobacterial inoculum to each well of the microtiter plate containing the test compounds. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Prepare a solution of Alamar Blue and add it to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of each well.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber is the gold standard for studying ion transport across epithelial tissues.[9][10][11]

Prepare Prepare and mount epithelial cell monolayer in the Ussing chamber. Equilibrate Equilibrate the tissue with physiological buffer and gas (95% O2, 5% CO2). Prepare->Equilibrate Baseline Measure baseline short-circuit current (Isc). Equilibrate->Baseline AddInhibitor Add test compound (ENaC inhibitor) to the apical side. Baseline->AddInhibitor Measure Record the change in Isc. AddInhibitor->Measure Amiloride Add a saturating concentration of amiloride to determine the total ENaC-mediated current. Measure->Amiloride Analyze Calculate the percent inhibition and IC50 value. Amiloride->Analyze

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Dimethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 5-(Dimethylamino)pyrazine-2-carboxylic Acid

Executive Summary & Operational Context

This compound (CAS: 135722-19-1) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and antitubercular agents. While often categorized generically as an "irritant," its dual functionality—possessing both a nucleophilic dimethylamino group and an acidic carboxyl group—demands a nuanced handling protocol.

The Core Risk: Beyond standard irritation, the primary operational risk with this compound is fine particulate dispersion . Pyrazine derivatives are often low-density, electrostatic powders that aerosolize easily during weighing and transfer. This guide prioritizes the containment of these particulates to prevent respiratory sensitization and cross-contamination of other research lines.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound generally falls under the following GHS classifications. Note that while it is not a "Category 1" toxin, chronic exposure to nitrogen-heterocycle dusts can lead to cumulative sensitivity.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact with powder or high-concentration solutions requires immediate washing.
Eye Irritation H319 Causes serious eye irritation.[1][2]The acidic nature combined with the amine can cause significant ocular stinging and inflammation.
STOT-SE H335 May cause respiratory irritation.[1][3]Critical: Inhalation of dust is the primary exposure vector in the lab.

The PPE Defense System

Do not view PPE as individual items, but as a layered defense system. The following specifications are non-negotiable for handling >50 mg quantities.

A. Ocular Protection: The "Goggle" Rule[2][4]
  • Standard: ANSI Z87.1 (or EN 166) Chemical Splash Goggles.

  • Why not Safety Glasses? Standard safety glasses have gaps. Because this pyrazine derivative is a fine, static-prone powder, air currents can carry particles behind standard lenses. Goggles provide the necessary seal against airborne dust.

B. Dermal Barrier: Glove Permeation Logic
  • Material: 100% Nitrile (Accelerator-free preferred).

  • Thickness: Minimum 0.11 mm (4 mil) for solid handling; 0.20 mm (8 mil) if in solution with organic solvents (e.g., DCM, DMF).

  • The Science: Latex gloves are permeable to many organic acids and degrade quickly. Nitrile offers superior chemical resistance to the carboxylic acid moiety.

  • Protocol: Use the "Double-Glove" technique when transferring quantities >1 gram to prevent wrist exposure between the lab coat cuff and the glove.

C. Respiratory Protection: Engineering First
  • Primary Control: Chemical Fume Hood.[3]

  • Sash Height: Maintain at working height (typically 18 inches) to ensure face velocity of 80–100 fpm.

  • Secondary (If Hood Unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical vapors or fine chemical dust.

Visualizing the Safety Hierarchy

The following diagram illustrates the decision matrix for controlling exposure risk, prioritizing engineering controls over PPE.

SafetyHierarchy Risk Risk: 5-(Dimethylamino) pyrazine-2-carboxylic acid EngControl Engineering Control: Fume Hood / LEV Risk->EngControl Primary Barrier AdminControl Admin Control: SOPs & Training EngControl->AdminControl If Containment Verified PPE PPE Layer: Nitrile, Goggles, Lab Coat AdminControl->PPE Last Line of Defense PPE->EngControl If PPE fails/breached Safe Safe Operation PPE->Safe

Figure 1: Hierarchy of Controls. Note that PPE is the final barrier, not the first.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (The "Static Trap")

Pyrazine carboxylic acids are notorious for static buildup.

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Elimination: Use an ionizing fan or an antistatic gun on the weighing boat before adding the chemical. This prevents the powder from "jumping" onto your gloves or the balance pan.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination with other intermediates.

Protocol B: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF, Methanol) slowly to the solid.

  • Exotherm Check: While not highly reactive, the carboxylic acid group can generate mild heat when neutralized with bases (e.g., Carbonates, TEA). Monitor temperature during base addition.

Protocol C: Spill Management Logic

If a spill occurs, follow this decision logic to determine the cleanup method.

SpillLogic Start Spill Detected Type State of Matter? Start->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid CleanSolid 1. Dampen paper towel 2. Wipe (Do NOT Sweep) 3. Place in Solid Waste Solid->CleanSolid CleanLiquid 1. Absorb with Vermiculite/Pad 2. Neutralize if acidic 3. Place in Chem Waste Liquid->CleanLiquid

Figure 2: Decision Logic for Spill Cleanup. "Wet Wiping" solids prevents dust inhalation.

Waste Disposal & Decontamination

  • Waste Stream: As an organic acid containing nitrogen, this must be disposed of in the Solid Organic Waste stream (for pure powder) or Organic Solvent Waste (if dissolved).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as this can lead to heat generation or unexpected gas evolution.

  • Decontamination: Wipe down all surfaces with a mild detergent solution followed by water. The amphoteric nature means water alone may not solubilize residues efficiently; a surfactant helps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. (Used as SAR proxy for the 5-dimethylamino derivative). Retrieved from [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • Greenflow Environmental Services (2024). How to Dispose of Acids and Bases Safely. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.